5-Bromo-4-chloro-2-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTGYPSSHXBNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604193 | |
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95383-17-8 | |
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Bromo-4-chloro-2-methoxybenzoic acid, a key building block in the development of various pharmaceutical compounds. This document delves into the strategic considerations for the synthesis, a detailed step-by-step protocol, and the critical aspects of purification and characterization. The presented pathway is designed for high yield and purity, ensuring the final product meets the stringent requirements of drug discovery and development.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic molecule, the strategic synthesis of which is of significant interest to the pharmaceutical industry. Its utility as a versatile intermediate stems from the orthogonal reactivity of its substituents: a carboxylic acid for amide bond formation, a bromo group for cross-coupling reactions, and a chloro and methoxy group that modulate the electronic properties and metabolic stability of derivative compounds.
The synthetic approach detailed herein focuses on a logical and efficient pathway, commencing from a readily available starting material, 4-chloro-2-methoxybenzoic acid. The core of this synthesis is a regioselective electrophilic aromatic substitution, specifically bromination, to introduce the bromo group at the C5 position.
Mechanistic Rationale for Regioselective Bromination
The regioselectivity of the bromination of 4-chloro-2-methoxybenzoic acid is governed by the directing effects of the existing substituents on the aromatic ring. The methoxy group (-OCH₃) at C2 is a potent activating group and is ortho-, para- directing. The chloro group (-Cl) at C4 and the carboxylic acid group (-COOH) at C1 are deactivating groups and are meta- directing.
The powerful ortho-, para- directing influence of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The position para to the methoxy group (C5) is sterically accessible and electronically activated, making it the most favorable site for bromination. The ortho position (C3) is also activated, but substitution at this position is sterically hindered by the adjacent methoxy and chloro groups.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is achieved through the direct bromination of 4-chloro-2-methoxybenzoic acid.
Caption: Synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity |
| 4-chloro-2-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | ≥98% |
| Bromine | Br₂ | 159.81 | ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS grade |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS grade |
| Deionized Water | H₂O | 18.02 | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium thiosulfate to neutralize bromine vapors), add 4-chloro-2-methoxybenzoic acid (18.6 g, 0.1 mol).
-
Dissolution: Add glacial acetic acid (100 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.
-
Bromination: From the dropping funnel, add a solution of bromine (17.6 g, 0.11 mol, 1.1 equivalents) in glacial acetic acid (20 mL) dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C by using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.
-
Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold deionized water (500 mL) with vigorous stirring. The product will precipitate as a solid.
-
Work-up: Continue stirring the slurry for 30 minutes to ensure complete precipitation. If the color of bromine persists, add a few drops of a saturated sodium thiosulfate solution until the color disappears.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
Purification and Characterization
Purification
The crude product obtained from the reaction is typically of high purity. However, for applications requiring exceptional purity, recrystallization can be performed.
-
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
| Technique | Expected Results |
| Melting Point | A sharp melting point should be observed. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons, consistent with the structure. |
| ¹³C NMR | The spectrum should display the expected number of signals for the carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (265.49 g/mol ), with the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |
| HPLC | The chromatogram should show a single major peak, indicating high purity. |
Safety and Handling
-
Bromine: is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
The reaction should be performed in a fume hood to avoid inhalation of bromine and acetic acid vapors.
-
The gas trap is essential to neutralize any unreacted bromine vapors.
Conclusion
The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can consistently obtain a high-purity product suitable for a wide range of applications in pharmaceutical research and development.
References
-
Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.[1][2]
-
Google Patents. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [3]
-
Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link][4]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Retrieved from [Link][5]
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link][6]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link][7]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link][8]
-
Sinfoo Biotech. (n.d.). This compound,(CAS# 95383-17-8). Retrieved from [Link][9]
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An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzoic Acid
This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-methoxybenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's essential identifiers, physicochemical properties, synthesis, and applications, with a focus on the scientific principles that underpin its use.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a chlorine atom, and a methoxy group on the benzoic acid core, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups—a methoxy group ortho to the carboxylic acid, and chloro and bromo substituents at the 4 and 5 positions, respectively—imparts distinct reactivity and properties to the molecule. These characteristics are of significant interest in medicinal chemistry, where precise structural modifications are crucial for tuning the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. This guide will explore the foundational chemical information and practical applications of this compound, providing insights into its role in the development of novel therapeutics.
Core Identifiers and Chemical Structure
Correctly identifying a chemical compound is the cornerstone of reproducible and reliable scientific research. The CAS number, in particular, serves as a unique and unambiguous identifier. Below is a table summarizing the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 95383-17-8 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrClO₃ | [3] |
| Molecular Weight | 265.49 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | Not Available |
The structural arrangement of the substituents on the benzene ring is critical to the molecule's chemical behavior. The electron-donating methoxy group at the ortho position and the electron-withdrawing halogen atoms at the meta and para positions relative to the methoxy group create a unique electronic environment that influences its reactivity in synthetic transformations.
Physicochemical and Spectroscopic Data
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. While comprehensive, experimentally verified data for this specific isomer is not widely published, the following table collates available information from chemical suppliers.
| Property | Value | Source |
| Purity | ≥98% | [3] |
| Boiling Point | 178.5 °C (Predicted) | [2] |
Note on Spectroscopic Data: Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound (CAS 95383-17-8) is limited. Researchers should obtain a Certificate of Analysis (CoA) from their supplier or perform their own analytical characterization to verify the structure and purity of the material. For illustrative purposes, the expected regions for proton and carbon signals in NMR spectroscopy would be influenced by the electronic effects of the substituents on the aromatic ring.
Synthesis and Mechanism
The synthesis of this compound typically involves the electrophilic bromination of a suitable precursor, such as 4-chloro-2-methoxybenzoic acid. The reaction mechanism is a classic example of electrophilic aromatic substitution.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Mechanistic Rationale
The directing effects of the substituents on the starting material, 4-chloro-2-methoxybenzoic acid, are key to the regioselectivity of the bromination.
-
Activating and Directing Effects: The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the aromatic ring via resonance. The carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating and are generally meta-directing.
-
Regioselectivity: In this case, the powerful ortho-, para-directing effect of the methoxy group dominates. The position para to the methoxy group is already occupied by the chlorine atom. Therefore, electrophilic attack is directed to the ortho positions. Of the two available ortho positions (C3 and C5), the C5 position is sterically less hindered and is electronically activated, leading to the desired 5-bromo product.
The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzoic acids are important scaffolds in medicinal chemistry. The introduction of bromine and chlorine atoms can significantly modulate a molecule's properties:
-
Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, this compound and its isomers are valuable intermediates. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are key intermediates in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes.[5] The structural motifs present in this compound make it a candidate for use in the synthesis of a variety of biologically active molecules.
Experimental Protocols
The following are generalized protocols for the purification and analysis of substituted benzoic acids. These should be adapted and optimized for this compound based on its specific properties.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Solvent Selection Rationale: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For substituted benzoic acids, polar protic solvents like ethanol, methanol, or aqueous mixtures of these alcohols are often good choices.[5] The polarity of the solvent can be fine-tuned to optimize the recovery of the purified compound.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound. A reverse-phase method is typically suitable for analyzing substituted benzoic acids.
Methodology:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% phosphoric acid or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol is typically used.[6]
-
Detection: A UV detector set at a wavelength where the compound has strong absorbance (e.g., 210 nm) is generally employed.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a stronger organic solvent, and filtered before injection.
The purity is determined by integrating the peak area of the main component and any impurities.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following safety information is based on data for structurally similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
GHS Hazard Classification (Anticipated):
Based on related compounds, this compound is likely to be classified as:
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. If dust is generated, a respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. Its unique substitution pattern provides a scaffold for creating complex molecules with tailored properties. This guide has provided a comprehensive overview of its identifiers, properties, synthesis, and handling. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe use in the laboratory.
References
- Apollo Scientific. (2023, July 7).
-
Chemsigma. (n.d.). 95383-17-8 this compound. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Sinfoo Biotech. (n.d.). This compound, (CAS# 95383-17-8). Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved January 21, 2026, from [Link]
-
Dyker, G. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
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Topic: Starting Materials and Synthesis of 5-Bromo-4-chloro-2-methoxybenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-2-methoxybenzoic acid is a critical building block in modern medicinal chemistry, serving as a key intermediate for a new generation of pharmaceuticals, particularly Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors used in the treatment of type 2 diabetes.[1][2][3][4] The precise arrangement of its substituents necessitates a well-designed and efficient synthetic strategy. This guide provides an in-depth analysis of the principal synthetic pathways, focusing on the selection of starting materials and the rationale behind process choices. We will explore scalable industrial processes and more direct laboratory-scale routes, offering detailed protocols and a comparative analysis to guide researchers and process chemists in selecting the optimal method for their specific needs.
Introduction: Strategic Importance in Pharmaceutical Synthesis
The synthesis of complex active pharmaceutical ingredients (APIs) is fundamentally dependent on the quality and accessibility of key intermediates.[1] this compound represents such a pivotal molecule, forming the core scaffold for several SGLT2 inhibitors under investigation.[5][6] The challenge in its synthesis lies in achieving the desired 1,2,4,5-substitution pattern on the benzene ring with high regioselectivity and yield. The selection of an appropriate starting material is the most critical decision, directly influencing the number of steps, overall cost, process safety, and scalability of the entire synthesis. This document will dissect the most prevalent and effective synthetic routes, providing the technical insights necessary for process development and optimization.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis reveals two primary strategic approaches, which are dictated by the initial choice of commercially available starting material:
-
Strategy A: Late-Stage Halogenation. This approach begins with a benzoic acid derivative that already contains the methoxy and either the chloro or bromo substituent. The final halogen is then introduced in a highly regioselective electrophilic aromatic substitution step. This is often the most direct route.
-
Strategy B: De Novo Ring Construction from a Commodity Chemical. For large-scale industrial production, starting from a simple, inexpensive raw material like dimethyl terephthalate is often more economical, despite involving a longer sequence of reactions to build the required functionality on the aromatic ring.[5][6]
Synthetic Route I: The Direct Approach from 4-Chloro-2-methoxybenzoic Acid
This is arguably the most straightforward laboratory-scale synthesis, leveraging the directing effects of the existing substituents to control the final bromination step.
Starting Material: 4-Chloro-2-methoxybenzoic acid
4-Chloro-2-methoxybenzoic acid is a commercially available fine chemical that serves as an excellent precursor.[7] The synthesis is completed in a single, high-yielding step. The methoxy group at C2 is a strong activating, ortho-para director, while the chloro group at C4 is a deactivating, ortho-para director. Their combined influence strongly directs the incoming bromine electrophile to the C5 position, which is ortho to the chlorine and meta to the methoxy group, leading to the desired product with high selectivity.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve 4-Chloro-2-methoxybenzoic acid (1.0 eq.) in a suitable solvent, typically glacial acetic acid.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the solution in portions at ambient temperature. The use of NBS is preferred over liquid bromine for its superior handling safety and generation of fewer hazardous byproducts.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The solid product will precipitate out of the aqueous solution. Collect the precipitate by filtration, wash thoroughly with water to remove residual acetic acid and succinimide, and dry under vacuum.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and is inert to the brominating agent.
-
Brominating Agent: NBS provides a constant, low-concentration source of electrophilic bromine, which minimizes the formation of over-brominated side products and enhances regioselectivity.
Synthetic Route II: The Industrial Scale-Up from Dimethyl Terephthalate
For manufacturing at scale, cost-efficiency is paramount. A multi-step synthesis starting from the commodity chemical dimethyl terephthalate has been developed and proven to be a practical and scalable process.[5][6]
Step-wise Synthesis Overview
This pathway involves building the required functionality around the benzene ring through a sequence of robust and well-understood chemical transformations.
-
Nitration: Dimethyl terephthalate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
-
Hydrolysis & Hydrogenation: The resulting nitro-compound is hydrolyzed to the diacid, followed by catalytic hydrogenation (e.g., using Pd/C) to reduce the nitro group to an amine.
-
Monoesterification: The amino-diacid is selectively monoesterified to protect one of the carboxylic acid groups.
-
Bromination: The amino-ester is brominated, typically with NBS.
-
Diazotization (Sandmeyer Reaction): The crucial final step involves converting the amino group into a diazonium salt, which is then displaced by a chloro group using a copper(I) chloride catalyst to yield the final product.[5]
Caption: Industrial synthesis workflow from Dimethyl Terephthalate.
This route, while longer, utilizes cheaper starting materials and avoids costly purification of intermediates at each stage, making it economically viable for large-scale production of 70 kg/batch or more.[5][6]
Comparative Analysis and Route Selection
The choice of synthetic route is a strategic decision based on the desired scale, available resources, and economic targets.
| Parameter | Route I: From 4-Chloro-2-methoxybenzoic acid | Route II: From Dimethyl Terephthalate |
| Starting Material | 4-Chloro-2-methoxybenzoic acid | Dimethyl terephthalate |
| Starting Material Cost | High | Low |
| Number of Steps | 1 | 6 |
| Process Complexity | Low | High |
| Typical Scale | Laboratory / Kilogram-scale | Industrial / Multi-ton scale |
| Key Advantage | Speed, simplicity, high purity | Low raw material cost, high scalability |
| Key Disadvantage | High starting material cost | Long process, more waste streams |
Visualization of Synthetic Pathways
The chemical transformations for the two primary routes are depicted below.
Caption: Comparison of direct (Route I) vs. multi-step (Route II) synthesis.
Conclusion and Expert Recommendations
The synthesis of this compound can be approached from multiple angles, each with distinct advantages.
-
For academic research, early-stage drug discovery, and small-scale synthesis where speed and simplicity are prioritized, the direct bromination of 4-chloro-2-methoxybenzoic acid (Route I) is the superior choice. It provides rapid access to high-purity material with minimal process development.
-
For commercial manufacturing and large-scale process chemistry , the multi-step synthesis starting from dimethyl terephthalate (Route II) is the more economically sound strategy.[5][6] Despite its length, the low cost of the starting material provides a significant financial advantage that outweighs the increased process complexity.
This guide provides the foundational understanding for chemists to make an informed decision on the most appropriate synthetic strategy for producing this valuable pharmaceutical intermediate.
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The Architectural Underpinnings of 5-Bromo-4-chloro-2-methoxybenzoic Acid Derivatives: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Among these, compounds centered around the 5-Bromo-4-chloro-2-methoxybenzoic acid core are emerging as a class of molecules with significant potential for modulating key biological pathways. This technical guide synthesizes the current understanding of their mechanism of action, drawing parallels from structurally related compounds to propose a model of activity centered on the inhibition of inflammatory cascades and protein kinase signaling. We will delve into the nuanced structure-activity relationships that govern their biological effects and provide a blueprint for the experimental validation of these mechanisms.
Introduction: The Therapeutic Promise of Substituted Benzoic Acids
The benzoic acid framework, a simple aromatic carboxylic acid, has proven to be a remarkably fruitful starting point for the development of novel therapeutics. Its derivatives have found applications as anti-inflammatory agents, anticancer therapies, and treatments for metabolic disorders.[1][2] The biological activity of these compounds is intricately linked to the nature and positioning of substituents on the phenyl ring, which modulate their electronic properties, lipophilicity, and steric profile, thereby influencing their interaction with biological targets.[1][3]
The subject of this guide, this compound and its derivatives, possess a unique combination of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group. This specific substitution pattern is anticipated to confer distinct pharmacological properties. Notably, a structurally similar compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has demonstrated potent anti-inflammatory effects through the suppression of key signaling pathways.[4] Furthermore, the 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid core is a crucial intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, highlighting the potential of this scaffold to interact with a range of protein targets.[5][6]
This guide will, therefore, explore the plausible mechanisms of action for this compound derivatives, focusing on their potential as modulators of inflammatory and kinase-driven signaling pathways.
Proposed Mechanism of Action: A Multi-faceted Approach to Cellular Regulation
Based on the pharmacological activities of structurally analogous compounds, we propose that this compound derivatives exert their biological effects primarily through the inhibition of pro-inflammatory signaling pathways , with a strong likelihood of direct or indirect modulation of protein kinase activity .
Inhibition of the NF-κB and MAPK Signaling Cascades
A compelling body of evidence points towards the anti-inflammatory potential of halogenated benzoic acid derivatives. A closely related compound, LX007 (4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid), has been shown to significantly attenuate the inflammatory response in lipopolysaccharide (LPS)-activated microglial cells.[4] This effect was achieved through the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, key mediators of inflammation. The expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), was also suppressed.[4]
Mechanistically, LX007 was found to potently inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevent the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB).[4] The NF-κB and MAPK pathways are central regulators of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes. Similarly, other substituted benzoic acids have been hypothesized to function through the inhibition of COX-2 and NF-κB signaling.[7]
Given the structural similarities, it is highly probable that this compound derivatives share this anti-inflammatory mechanism. The bromo and chloro substituents likely contribute to the molecule's ability to interact with key residues in the active sites of upstream kinases or other regulatory proteins within these pathways.
Proposed Signaling Pathway ```dot digraph "inflammatory_pathway" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
LPS [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivative [label="5-Bromo-4-chloro-2-\nmethoxybenzoic acid derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_p65 [label="NF-κB (p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; pro_inflammatory_genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inflammatory_mediators [label="Inflammatory Mediators\n(NO, PGE2, Cytokines)", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LPS -> TLR4 [label=" binds"]; TLR4 -> MAPK_pathway [label=" activates"]; TLR4 -> IKK [label=" activates"]; Derivative -> MAPK_pathway [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Derivative -> IKK [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; MAPK_pathway -> NFkB_p65 [label=" activates"]; IKK -> NFkB_p65 [label=" activates"]; NFkB_p65 -> nucleus [label=" translocates to"]; nucleus -> pro_inflammatory_genes [label=" induces transcription of"]; pro_inflammatory_genes -> inflammatory_mediators [label=" leads to production of"]; }
Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.
Cell-Based Assays for Anti-Inflammatory Activity
Objective: To determine the effect of this compound derivatives on the production of inflammatory mediators in a cellular model of inflammation.
Protocol:
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS; 100 ng/mL).
-
Measurement of Nitric Oxide: After 24 hours, measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Measurement of Prostaglandin E2 and Cytokines: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the IC50 values for the inhibition of each inflammatory mediator.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of the derivatives on the activation of the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Treatment: Treat macrophages with the test compounds and/or LPS as described above for shorter time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, and the NF-κB p65 subunit. Also, probe for iNOS and COX-2 expression after longer (e.g., 24 hours) stimulation.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein phosphorylation and expression.
In Vitro Kinase Inhibition Assays
Objective: To determine if the derivatives directly inhibit the activity of specific protein kinases.
Protocol:
-
Kinase Panel Screening: Screen the lead compounds against a panel of purified recombinant kinases (including key kinases from the MAPK pathway) using a radiometric or fluorescence-based assay format.
-
IC50 Determination: For any "hit" kinases, perform dose-response studies to determine the IC50 value of the inhibitory compounds.
-
Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.
Structure-Activity Relationship (SAR) Insights
The biological activity of this class of compounds is expected to be highly dependent on the specific derivatization of the core this compound structure. Key modifications to explore include:
-
The Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid will alter the compound's polarity and ability to form hydrogen bonds, which could significantly impact target binding and cell permeability.
-
The Methoxy Group: Demethylation to a hydroxyl group could introduce a new hydrogen bond donor and alter the electronic properties of the ring.
-
The Halogen Atoms: Replacement of bromine or chlorine with other halogens or small lipophilic groups will probe the importance of these substituents for target engagement.
A systematic exploration of these structural modifications, coupled with the biological assays described above, will enable the development of a robust SAR model to guide the design of more potent and selective derivatives.
Data Summary
| Compound Class | Reported Biological Activity | Potential Targets | Reference |
| Halogenated Benzoic Acid Derivatives | Anti-inflammatory | NF-κB, MAPKs, COX-2 | [4][7] |
| Substituted Benzoic Acids | Protein Kinase Inhibition | EGFR, HER2, PI3K | [2] |
| Substituted Benzoic Acids | SGLT2 Inhibition | SGLT2 | [5][6] |
| 3-Amide Benzoic Acid Derivatives | P2Y14 Receptor Antagonism | P2Y14 Receptor | [8] |
| Benzoic Acid-Based Analogues | STAT3 Inhibition | STAT3 | [9] |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of inflammatory diseases. The available evidence strongly suggests a mechanism of action involving the suppression of the NF-κB and MAPK signaling pathways, likely through the inhibition of one or more protein kinases. The experimental framework provided in this guide offers a clear path to validating this proposed mechanism and elucidating the structure-activity relationships that govern the biological activity of this exciting class of molecules. Further investigation is warranted to fully unlock their therapeutic potential.
References
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Biological Activity of 5-Bromo-4-chloro-2-methoxybenzoic Acid Analogues: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of functional groups, such as halogens and methoxy moieties, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the emerging class of 5-Bromo-4-chloro-2-methoxybenzoic acid analogues, providing an in-depth exploration of their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into their potential as anti-inflammatory and anticancer agents, supported by detailed experimental protocols and mechanistic insights, to empower researchers in the fields of chemical biology and drug development.
Part 1: The Molecular Blueprint: Why This Scaffold Matters
1.1 The Benzoic Acid Core in Medicinal Chemistry
The benzoic acid framework is a cornerstone of drug design. Its carboxylic acid group provides a critical anchor for interacting with biological targets, often forming hydrogen bonds or salt bridges with amino acid residues in protein active sites. This versatility has led to its incorporation into a wide array of drugs, from simple analgesics to complex targeted therapies.
1.2 The Strategic Role of Bromo, Chloro, and Methoxy Substituents
The biological profile of a simple scaffold can be dramatically altered through targeted substitutions. The inclusion of halogen atoms like bromine and chlorine, along with the methoxy group, is a well-established strategy in medicinal chemistry to fine-tune a compound's properties.[1]
-
Halogens (Bromo and Chloro): These groups increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability. They also act as bioisosteres for other groups and can form halogen bonds, a type of non-covalent interaction that can contribute to target binding affinity. The specific position of these halogens is critical to their effect on a compound's activity.[1]
-
Methoxy Group (-OCH₃): The methoxy group can influence a molecule's conformation and electronic properties. It is a hydrogen bond acceptor and can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Studies on various anticancer compounds have highlighted the importance of the methoxy group in conferring potent antimetastatic and cytotoxic activity.[1]
The combination of these three groups on a benzoic acid ring creates a unique electronic and steric profile, making this compound a compelling starting point for developing novel therapeutic analogues.
Part 2: Synthesis and Characterization
2.1 Rationale for Synthetic Strategy
The synthesis of polysubstituted aromatic rings requires a carefully planned sequence of reactions to ensure correct regiochemistry. The directing effects of the existing substituents (ortho-, para-, or meta-directing) must be leveraged at each step. A common approach for this class of compounds involves starting with a less substituted benzoic acid derivative and sequentially introducing the required functional groups. For instance, processes like bromination, chlorination, and diazotization followed by a Sandmeyer reaction are frequently employed in industrial scale-ups of similar intermediates.[2][3]
2.2 Generalized Synthetic Protocol: Amidation of the Core Scaffold
The conversion of the carboxylic acid to an amide is a fundamental step in creating a library of analogues with diverse biological activities. This protocol describes the coupling of the core benzoic acid scaffold with a primary amine, a common strategy for exploring SAR.
Objective: To synthesize an N-aryl amide analogue of this compound.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Step-by-Step Methodology:
-
Acid Chloride Formation (Causality: This step activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.)
-
Suspend 1.0 equivalent of this compound in anhydrous DCM.
-
Add 2.0 equivalents of thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used immediately in the next step.
-
-
Amide Coupling (Causality: The activated acid chloride reacts with the amine to form a stable amide bond.)
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the chosen substituted aniline and 1.5 equivalents of TEA in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification (Causality: This sequence removes unreacted reagents and byproducts.)
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide analogue.
-
2.3 Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of N-aryl analogues.
Part 3: Biological Activities & Mechanisms of Action
Research into structurally related compounds provides strong evidence that this compound analogues are likely to possess significant anti-inflammatory and anticancer properties.
3.1 Anti-Inflammatory Activity
Over-activation of microglial cells and macrophages is a key factor in neuroinflammation and various inflammatory diseases. A primary driver of this process is the activation of Toll-like receptors by stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators.
Mechanism of Action: Analogues of bromo-chloro-substituted benzoic acids have been shown to exert potent anti-inflammatory effects.[4] One such analogue, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated microglial cells.[4] This inhibition is achieved by downregulating the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Mechanistically, these effects are traced back to the suppression of key inflammatory signaling cascades. The compounds potently inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevent the nuclear translocation of the NF-κB p65 subunit.[4] This dual inhibition effectively shuts down the transcriptional machinery responsible for producing inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4] This mechanism is further supported by studies on other brominated phenolic compounds that also suppress MAPK and NF-κB pathways.[5]
3.2 Visualization: Anti-Inflammatory Signaling Pathway
Caption: Inhibition of LPS-induced inflammation via MAPK/NF-κB.
3.3 Anticancer and Cytotoxic Potential
The functional groups present in the core scaffold are frequently associated with anticancer activity. Studies on various chalcones, stilbenes, and triazoles containing bromo, chloro, and methoxy groups have demonstrated significant cytotoxicity against a range of cancer cell lines.[6][7][8]
Potential Mechanisms:
-
Apoptosis Induction: Many cytotoxic agents work by triggering programmed cell death. In vitro studies on related compounds have shown they can induce apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax, p53) and activating caspases.[9]
-
Cell Cycle Arrest: Halogenated compounds can arrest the cell cycle at various checkpoints (e.g., G2/M), preventing cancer cells from proliferating.
-
Inhibition of Key Oncogenic Proteins: For example, certain triazole analogues have been shown to inhibit tubulin polymerization, a mechanism shared by several successful chemotherapy drugs.[6]
Part 4: Methodologies for Biological Evaluation
To validate the therapeutic potential of newly synthesized analogues, a tiered approach of in vitro and in vivo testing is essential.
4.1 In Vitro Protocol: MTT Assay for General Cytotoxicity
This protocol provides a robust method for initial screening of compound cytotoxicity against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. This is a standard, reliable first-pass screen for cytotoxic potential.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 4,000–5,000 cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
4.2 In Vivo Protocol: Murine Xenograft Model
This protocol outlines a standard model to assess the anti-tumor efficacy of lead compounds in vivo.
Objective: To evaluate the ability of a lead compound to inhibit tumor growth in an animal model.
Rationale: While in vitro assays are crucial for initial screening, they do not capture the complexity of a whole organism (e.g., drug metabolism, distribution, and tumor microenvironment). The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold-standard preclinical model to evaluate efficacy.[9][10]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., NOD/SCID or Athymic Nude) for one week.
-
Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HT-29 colon cancer) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., at 10 mg/kg) and vehicle control via a relevant route (e.g., intraperitoneal injection or oral gavage) according to a set schedule (e.g., daily or 3 times per week) for a defined period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly and record animal body weights as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
4.3 Data Presentation: Summarizing Cytotoxicity Data
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HT-29 |
| BCM-01 | -H | -NH-(4-F-Ph) | 1.5 ± 0.2 | 2.3 ± 0.4 |
| BCM-02 | -H | -NH-(4-Cl-Ph) | 1.1 ± 0.1 | 1.9 ± 0.3 |
| BCM-03 | -H | -NH-(2,6-diMe-Ph) | 0.8 ± 0.1 | 1.2 ± 0.2 |
| BCM-04 | -CH₃ | -NH-(4-F-Ph) | 5.2 ± 0.6 | 7.8 ± 0.9 |
| Doxorubicin | (Control) | (Control) | 0.1 ± 0.02 | 0.2 ± 0.03 |
| Data are hypothetical and for illustrative purposes only. |
Part 5: Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold is essential to optimize potency and selectivity.
-
Amide Substitutions: The nature of the substituent on the amide nitrogen is critical. As suggested by anticancer studies on similar scaffolds, bulky or electron-withdrawing groups on the N-aryl ring can significantly enhance cytotoxic activity.[6] For example, adding chloro or dimethyl substitutions can improve potency compared to a fluoro group.
-
Core Modifications: Altering the substitution pattern on the benzoic acid ring itself will have a profound impact. For instance, replacing the 2-methoxy group with a hydrogen may reduce activity, suggesting the methoxy group is important for target engagement or favorable pharmacokinetic properties.
-
Lipophilicity and Selectivity: While increasing lipophilicity with more halogen atoms can improve potency, it may also increase off-target toxicity. A key challenge in lead optimization is balancing potency with a safe therapeutic window. Studies on brominated stilbenes have shown that while bromo-derivatives may not be significantly more potent than methoxy-derivatives, they can be safer for non-cancerous cells.[7]
Visualization: SAR Logical Flow
Caption: Logical relationships in SAR exploration for lead optimization.
Part 6: Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The confluence of evidence suggests that its analogues are poised to exhibit significant anti-inflammatory and anticancer activities, likely mediated through the inhibition of fundamental signaling pathways such as NF-κB and MAPK.
The path forward requires a disciplined, iterative approach:
-
Library Synthesis: Synthesize a diverse library of analogues to systematically probe the SAR.
-
Expanded Screening: Screen these analogues against a broader panel of cancer cell lines and in more complex inflammatory models.
-
Mechanism Deconvolution: For the most potent hits, conduct detailed mechanistic studies to identify the precise molecular target(s).
-
ADME/Tox Profiling: Evaluate the lead candidates for their absorption, distribution, metabolism, excretion, and toxicity profiles to ensure they have drug-like properties.
By following the principles and protocols outlined in this guide, research and development teams can effectively unlock the therapeutic potential of this versatile chemical class.
References
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Zhang, Y., Liu, B., Wang, H., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]
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Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. Available at: [Link]
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Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]
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European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. Available at: [Link]
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Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. Available at: [Link]
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Tan, W. S. D., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
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Wujec, M., et al. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. Available at: [Link]
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Rimando, A. M., et al. (2012). In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer. National Institutes of Health. Available at: [Link]
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Kim, A. R., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]
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Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]
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Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]
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Banik, K., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available at: [Link]
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The Strategic Utility of 5-Bromo-4-chloro-2-methoxybenzoic Acid in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. Among these, 5-Bromo-4-chloro-2-methoxybenzoic acid has emerged as a highly versatile and valuable scaffold, particularly in the development of novel therapeutics. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two distinct halogen atoms, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this important building block, with a focus on the underlying chemical principles and practical experimental insights.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective application.
| Property | Value | Source |
| CAS Number | 95383-17-8 | [1][2] |
| Molecular Formula | C₈H₆BrClO₃ | [1][2] |
| Molecular Weight | 265.49 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Solubility | Slightly soluble in water, soluble in many organic solvents | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The methoxy group will present as a sharp singlet, typically in the upfield region. The carboxylic acid proton will appear as a broad singlet in the downfield region.
-
¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms. The carbon atoms attached to the electronegative oxygen, chlorine, and bromine atoms will be shifted downfield.
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A logical synthetic pathway involves the initial preparation of 4-chloro-2-methoxybenzoic acid followed by a regioselective bromination.
Part 1: Synthesis of 4-chloro-2-methoxybenzoic acid
A common starting material for this synthesis is 4-chloro-2-hydroxybenzoic acid. The critical step is the methylation of the phenolic hydroxyl group.
Experimental Protocol: Methylation of 4-chloro-2-hydroxybenzoic acid
-
Dissolution: In a well-ventilated fume hood, dissolve 4-chloro-2-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone.
-
Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate, to the solution. This will deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Methylation: Add dimethyl sulfate dropwise to the stirred suspension at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the 4-chloro-2-methoxybenzoic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone facilitates the dissolution of the starting material and the reaction of the ionic intermediates. Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant hydrolysis of the ester in the presence of dimethyl sulfate.
Part 2: Regioselective Bromination
The second key stage is the electrophilic bromination of the synthesized 4-chloro-2-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The methoxy group is a strong activating and ortho-, para-directing group, while the chloro and carboxylic acid groups are deactivating and meta-directing. The position para to the activating methoxy group is already occupied by the chloro substituent. Therefore, bromination is expected to occur at the position ortho to the methoxy group and meta to the chloro and carboxylic acid groups, which is C5.
Experimental Protocol: Bromination of 4-chloro-2-methoxybenzoic acid
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Brominating Agent: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature. The reaction should be carried out in a fume hood due to the hazardous nature of bromine.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Purification: Collect the crude this compound by filtration, wash thoroughly with water to remove any remaining acetic acid and bromine, and dry. Further purification can be achieved by recrystallization.
Mechanism of Electrophilic Bromination: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst (if used), generating a more electrophilic bromine species. The electron-rich aromatic ring of 4-chloro-2-methoxybenzoic acid then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton from the C5 position restores the aromaticity and yields the final product.[4][5][6]
Caption: Electrophilic Bromination Mechanism.
Key Reactions and Applications in Organic Synthesis
The strategic placement of functional groups on the this compound scaffold makes it a versatile building block for a variety of synthetic transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position, providing access to a vast chemical space of novel compounds.
Etherification and Esterification Reactions
The carboxylic acid and methoxy groups can be further functionalized. The carboxylic acid can be readily converted to esters or amides, while the methoxy group, although generally stable, can be cleaved under harsh conditions to reveal a phenolic hydroxyl group for further etherification or other modifications.
Application in the Synthesis of SGLT2 Inhibitors
A prominent application of this compound and its close analogs is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes. For instance, the structurally related 5-bromo-2-chlorobenzoic acid is a key starting material in the synthesis of Dapagliflozin.[2][7][8] The bromo- and chloro-substituted phenyl ring of this building block forms a crucial part of the final drug molecule, highlighting its importance in medicinal chemistry.
Caption: Role in SGLT2 Inhibitor Synthesis.
Conclusion
This compound stands out as a strategically important building block in organic synthesis. Its well-defined reactivity, stemming from its unique substitution pattern, allows for a range of selective chemical transformations. The ability to functionalize the molecule at multiple sites makes it a powerful tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound in their scientific endeavors.
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Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
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Patsnap Eureka. (2022, April 5). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
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Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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Reddit. (2024, January 1). Methylation of p-hydroxybenzoic acid with Me2SO4. Retrieved from [Link]
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King Life Sciences. (n.d.). 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-methoxybenzoic Acid
This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-4-chloro-2-methoxybenzoic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development, synthesis, and formulation, this document offers a detailed exploration of the theoretical principles governing its dissolution, qualitative solubility predictions, and standardized protocols for experimental determination.
Introduction: The Criticality of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its behavior in various systems. From reaction kinetics in a synthesis flask to bioavailability in a physiological environment, understanding and quantifying solubility is a cornerstone of successful research and development. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary tools to approach the solubility of this compound with scientific rigor and practical insight.
Physicochemical Properties of this compound
A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. The structure of this compound, with its combination of polar and non-polar functionalities, presents a nuanced solubility profile.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₃ | [1][2] |
| Molecular Weight | 265.49 g/mol | [1][3] |
| IUPAC Name | 5-bromo-2-chloro-4-methoxybenzoic acid | [3] |
| CAS Number | 95383-17-8 | [1] |
The presence of a carboxylic acid group imparts polar and acidic characteristics, allowing for hydrogen bonding and potential salt formation. Conversely, the substituted benzene ring contributes to the molecule's lipophilicity. The interplay of the electron-withdrawing bromo and chloro substituents and the electron-donating methoxy group further influences the electronic distribution and, consequently, the intermolecular interactions that govern solubility.
Theoretical Framework for Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several key interactions must be considered:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols and water, are expected to be effective at solvating this functional group.
-
Dipole-Dipole Interactions: The polar nature of the C-Cl, C-Br, and C-O bonds creates permanent dipoles within the molecule, leading to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The aromatic ring and its substituents contribute to London dispersion forces, which are the primary interactions with non-polar solvents.
The solubility of benzoic acid and its derivatives is significantly influenced by the nature of the solvent. For instance, benzoic acid itself is sparingly soluble in cold water but readily dissolves in organic solvents like ethanol and acetone.[5] The introduction of substituents on the benzene ring can either enhance or diminish solubility depending on their polarity and ability to participate in intermolecular interactions.
Qualitative Solubility Prediction:
Based on these principles, a qualitative solubility profile for this compound can be predicted:
-
High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) that can effectively solvate both the polar functional groups and the aromatic ring.
-
Moderate Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane, where dipole-dipole interactions and some hydrogen bonding can occur.
-
Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the primary mode of interaction is weak van der Waals forces, which are insufficient to overcome the solute-solute interactions in the solid state.
-
pH-Dependent Aqueous Solubility: In aqueous media, the solubility will be highly dependent on pH. In acidic to neutral conditions, the carboxylic acid will be protonated and less soluble. In alkaline conditions (pH > pKa), the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, rigorous experimental methods are necessary. The following protocols describe two common and reliable methods for determining the equilibrium solubility of a solid compound in a given solvent.
Equilibrium Solubility Method (Shake-Flask)
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Periodic sampling and analysis can confirm when equilibrium has been reached.
-
Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Quantification: Analyze the concentration of the solute in the clear, saturated solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.
Solvent Addition Method (Titration)
This is a more rapid method suitable for initial screening and for compounds where only small amounts of material are available.
Protocol:
-
Initial Setup: Accurately weigh a small amount of this compound into a clear vial.
-
Solvent Titration: Add the solvent in small, measured increments to the vial.[6]
-
Dissolution: After each addition, vigorously agitate the mixture and visually inspect for complete dissolution.[6]
-
Endpoint Determination: The point at which the last solid particle dissolves is considered the endpoint.
-
Calculation: Calculate the solubility based on the mass of the solute and the total volume of solvent added.
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in a polar protic solvent like ethanol.
Caption: Intermolecular forces influencing solubility.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
References
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from ResearchGate. [Link]
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Stability and storage conditions for 5-Bromo-4-chloro-2-methoxybenzoic acid
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-4-chloro-2-methoxybenzoic acid
This guide provides a comprehensive overview of the critical stability and storage considerations for this compound, a key intermediate in the synthesis of a new generation of therapeutic agents. Adherence to these guidelines is essential for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding personnel.
Introduction: Understanding the Molecule
This compound is a polysubstituted aromatic carboxylic acid. Its chemical structure, featuring a bromine atom, a chlorine atom, a methoxy group, and a carboxylic acid moiety on a benzene ring, dictates its reactivity and stability profile. The electron-withdrawing nature of the halogens and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, creates a molecule with specific sensitivities to environmental factors. This compound is a crucial building block in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1][2]
Core Stability and Recommended Storage Conditions
Proper storage is paramount to preserving the integrity of this compound. The following conditions are recommended based on its chemical properties and empirical data from safety data sheets and related chemical literature.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool | Minimizes the rate of potential degradation reactions. |
| Humidity | Dry | Prevents moisture absorption and potential hydrolysis. |
| Atmosphere | Well-ventilated | Prevents the accumulation of any potential off-gassing products.[3][4][5] |
| Light | Protected from light | The compound is noted to be light-sensitive.[6] |
| Container | Tightly sealed, original container | Prevents contamination and exposure to air and moisture.[7][8] |
In-depth Discussion of Storage Parameters
-
Temperature: Storing the compound in a cool environment is crucial for minimizing the kinetic energy of the molecules, thereby reducing the rate of any potential degradation reactions. While specific temperature ranges are not extensively documented in the literature for this exact compound, general best practices for substituted benzoic acids suggest storage in a cool, dry place.[9][10]
-
Humidity and Moisture: The presence of a carboxylic acid group makes the compound potentially hygroscopic. Absorption of moisture can lead to the formation of hydrates, which may alter the compound's physical properties and effective concentration. More critically, in the presence of certain catalysts or conditions, water could potentially participate in hydrolytic degradation pathways. Therefore, storage in a dry environment, often facilitated by the use of desiccants, is strongly advised.[8]
-
Light Sensitivity: The material safety data sheet for this compound explicitly states that it is light-sensitive.[6] Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodecomposition. UV light can provide the energy to break carbon-halogen bonds, leading to the formation of free radicals and subsequent degradation products. Therefore, storing the compound in an opaque or amber container, and in a dark location, is a mandatory precaution.
-
Atmosphere and Ventilation: A well-ventilated storage area is a general requirement for handling most chemical reagents to prevent the buildup of potentially harmful vapors.[3][4][5] While this compound is a solid with low volatility at room temperature, this practice ensures safety in the event of a spill or if the compound is heated.
-
Packaging and Container Integrity: The compound should be stored in its original, tightly sealed container.[7][8] Suitable containers include lined metal cans or plastic pails.[6] This prevents contamination from external sources and limits exposure to atmospheric moisture and oxygen. Regularly inspect containers for leaks or damage.[6][7]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the public domain, we can infer potential routes based on the chemistry of halogenated and methoxy-substituted benzoic acids.
-
Dehalogenation: The carbon-bromine and carbon-chlorine bonds are potential sites for degradation. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a known degradation pathway for halogenated aromatic compounds, particularly under anaerobic conditions or in the presence of certain catalysts.[11][12] Photolytic cleavage of the carbon-halogen bond is also a possibility, as mentioned earlier.
-
Decarboxylation: While generally requiring high temperatures, decarboxylation (the loss of the carboxylic acid group as carbon dioxide) can sometimes be catalyzed by trace metals or occur under specific pH conditions.
-
Hydrolysis of the Methoxy Group: The methoxy group could potentially be hydrolyzed to a hydroxyl group under acidic or basic conditions, although this is generally less likely under neutral storage conditions.
The following diagram illustrates a hypothetical degradation workflow based on these principles.
Caption: Hypothetical degradation pathways for this compound.
Incompatible Materials
To prevent chemical reactions that could degrade the product or create hazardous situations, this compound should be stored away from the following:
-
Strong Oxidizing Agents: Substances like peroxides, perchlorates, and nitrates can react exothermically with organic materials and should be avoided.[13]
-
Strong Bases: As a carboxylic acid, it will react with strong bases (e.g., sodium hydroxide, potassium hydroxide) in a neutralization reaction.[13]
Experimental Protocol: A Self-Validating System for Stability Assessment
To ensure the long-term viability of your stock of this compound, a periodic quality control check is recommended. The following protocol outlines a basic workflow for assessing the purity of the compound over time.
Workflow for Stability Assessment
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- 12. researchwithnj.com [researchwithnj.com]
- 13. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for 5-Bromo-4-chloro-2-methoxybenzoic acid: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-methoxybenzoic acid, a crucial intermediate in the synthesis of contemporary pharmaceuticals. We will delve into its chemical properties, safe handling procedures, and its significant role in the development of Sodium-glucose cotransporter-2 (SGLT2) inhibitors. The core of this document is a detailed, field-proven experimental protocol for the utilization of this compound in a key synthetic transformation, offering researchers and drug development professionals a practical guide to its application.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing (bromo, chloro) and electron-donating (methoxy) groups, along with a reactive carboxylic acid moiety, makes it a valuable and versatile building block in organic synthesis. The bromine atom, in particular, offers a handle for further molecular elaboration through cross-coupling reactions, while the carboxylic acid is readily converted to other functional groups, such as amides or esters, or used in reactions like Friedel-Crafts acylation.
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of SGLT2 inhibitors.[1][2] SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by preventing its reabsorption in the kidneys.[3] Prominent drugs in this class, such as Dapagliflozin and Empagliflozin, have demonstrated significant cardiovascular and renal benefits, expanding their therapeutic applications beyond diabetes management.[3][4]
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 95383-17-8 | [5] |
| Molecular Formula | C₈H₆BrClO₃ | [5] |
| Molecular Weight | 265.49 g/mol | [5] |
| Appearance | Off-white to light yellow solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [6] |
Safety and Handling:
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.[7][8]
-
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.[5][6][7][8][9]
Application in the Synthesis of SGLT2 Inhibitor Precursors: A Detailed Protocol
The following protocol details a two-step procedure for the preparation of a key benzophenone intermediate, a common precursor for SGLT2 inhibitors. This process first involves the conversion of this compound to its corresponding acyl chloride, followed by a Friedel-Crafts acylation reaction.
Part A: Acyl Chloride Formation
This step activates the carboxylic acid, making it sufficiently electrophilic for the subsequent Friedel-Crafts reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq).
-
Under a fume hood, cautiously add an excess of thionyl chloride (2-3 eq).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Effervescence should be observed as HCl and SO₂ gas are evolved.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the gas evolution ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated.[10]
-
The resulting crude 5-bromo-4-chloro-2-methoxybenzoyl chloride is typically a yellow solid or oil and is used directly in the next step without further purification.[11]
Causality Behind Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. Its byproducts, HCl and SO₂, are gaseous and easily removed from the reaction mixture.
-
DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
Refluxing ensures the reaction goes to completion in a reasonable timeframe.
-
Removal of excess thionyl chloride is crucial as it can interfere with the subsequent Friedel-Crafts reaction.
Part B: Friedel-Crafts Acylation
This reaction forms the core benzophenone structure of the SGLT2 inhibitor precursor.
Materials:
-
Crude 5-bromo-4-chloro-2-methoxybenzoyl chloride from Part A
-
Phenetole (ethoxybenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a separate dry, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2-1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude 5-bromo-4-chloro-2-methoxybenzoyl chloride from Part A in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, add phenetole (1.0-1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired benzophenone intermediate.[11]
Trustworthiness and Self-Validation:
The progress of both reaction steps should be meticulously monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired products. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Key Processes
Experimental Workflow
Caption: Workflow for the two-step synthesis of a benzophenone precursor.
Conceptual Reaction Pathway
Caption: Synthetic route from the starting material to an SGLT2 inhibitor.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a clinically important class of anti-diabetic medications. The protocols provided herein offer a robust and reproducible methodology for its application in the laboratory. By understanding the rationale behind the experimental choices and adhering to strict safety protocols, researchers can effectively leverage this compound in their drug discovery and development endeavors.
References
-
Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. PubChem. [Link]
- The method for preparing Dapagliflozin. (2018).
- Process for preparing sglt2 inhibitors and intermediates thereof. (2017).
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. (2008). Myers Group, Harvard University. [Link]
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (2020).
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. [Link]
-
ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021).
-
2-Bromo-4-chloro-5-methoxybenzoic acid. Lead Sciences. [Link]
-
SGLT2 Inhibitors: Physiology and Pharmacology. (2022). Comprehensive Physiology. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-chloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 5-Bromo-4-chloro-2-methoxybenzoic Acid in Medicinal Chemistry
This compound and its derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules. Notably, this scaffold is a key building block for a new class of antidiabetic drugs known as SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin.[1][2][3] The strategic placement of two distinct halogen atoms—a bromine and a chlorine—on the aromatic ring offers a unique opportunity for selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the primary coupling reactions involving this versatile substrate, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.
The inherent difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of selective synthesis with this molecule. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[4] This differential reactivity allows for the preferential coupling at the more labile C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This application note will delve into four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing both foundational knowledge and actionable protocols.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5][6] This reaction is particularly valuable for the synthesis of biaryl structures, which are common motifs in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This step is generally the rate-determining step in the catalytic cycle.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~85-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 90 | 8 | ~90-98 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | ~75-90 |
Note: Yields are representative and will vary depending on the specific arylboronic acid used.
II. Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[7] This reaction is a powerful tool for the synthesis of complex olefinic structures.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving the following key steps:[7]
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of the aryl halide.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
Experimental Workflow: Heck-Mizoroki Reaction
Caption: General workflow for the Heck-Mizoroki reaction.
Detailed Protocol: Heck-Mizoroki Reaction
For the Heck reaction, it is often advantageous to use an ester derivative of the benzoic acid to improve solubility and prevent potential side reactions with the carboxylic acid.
Materials:
-
Methyl 5-bromo-4-chloro-2-methoxybenzoate
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (e.g., Triphenylphosphine [PPh₃])
-
Base (e.g., Triethylamine [Et₃N])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF] or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.) and the alkene (1.5 equiv.) in the chosen anhydrous solvent.
-
Add the base, triethylamine (2.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (1-5 mol%) and PPh₃ (2-10 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Seal the tube and purge with an inert gas.
-
Heat the reaction to 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product via column chromatography.
Table 2: Representative Conditions for the Heck-Mizoroki Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | ~70-85 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 16 | ~65-80 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (2) | Dioxane | 110 | 8 | ~80-95 |
Note: Yields are representative and highly dependent on the alkene coupling partner.
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction is typically co-catalyzed by palladium and copper salts.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles:[8]
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, this cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.
The final step is the reductive elimination from the palladium center to yield the arylalkyne product and regenerate the Pd(0) catalyst.
Experimental Workflow: Sonogashira Coupling
Caption: Standard workflow for a Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling
The use of an ester derivative of the benzoic acid is recommended for the Sonogashira coupling.
Materials:
-
Methyl 5-bromo-4-chloro-2-methoxybenzoate
-
Terminal alkyne
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA])
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF] or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (1-5 mol%).
-
Seal the flask and purge with an inert gas.
-
Add the anhydrous solvent, followed by the base (2-3 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 12 | ~80-95 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2.5) | DMF | 50 | 8 | ~85-97 |
| Pd(OAc)₂ (1.5) / PPh₃ (3) | CuI (2) | K₂CO₃ (2) | Acetonitrile | 60 | 10 | ~75-90 |
Note: Yields are representative and will depend on the specific alkyne used.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11] This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves:[12]
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center as the arylamine product, regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, as it promotes both the oxidative addition and the reductive elimination steps.[13]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
The use of an ester derivative is generally preferred to avoid complications with the acidic proton of the carboxylic acid.
Materials:
-
Methyl 5-bromo-4-chloro-2-methoxybenzoate
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Bulky phosphine ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv.) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | ~85-98 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | ~70-90 |
| PEPPSI-IPr (2) | - | K₃PO₄ (2) | t-Amyl alcohol | 100 | 16 | ~80-95 |
Note: Yields are representative and will vary based on the amine coupling partner.
Conclusion and Future Outlook
The selective functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful strategy in modern organic synthesis, particularly in the development of novel therapeutics. The predictable reactivity of the C-Br bond over the C-Cl bond allows for a modular approach to the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this valuable building block. Further advancements in catalyst design, particularly those that enable coupling at the less reactive C-Cl bond under mild conditions, will undoubtedly expand the synthetic utility of this and related dihalogenated aromatic compounds.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Google Patents. (2024). Dapagliflozin middle Process for the preparation of intermediates.
-
Libretexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Ma, D., & Cai, Q. (2008). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Organic Letters, 10(13), 2841–2843. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
-
Hartwig, J. F. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Accounts of Chemical Research, 54(21), 4055–4066. [Link]
- Google Patents. (2018). The method for preparing Dapagliflozin.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Garg, N. K. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Israel Journal of Chemistry, 58(5), 558-567.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]
- Ren, J.-g., Wu, S.-s., Liu, S., Hu, H., & Zhao, Y.-f. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.
-
Libretexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Garg, N. K. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 23(11), 2979.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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Libretexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Application Notes and Protocols for the Exploration of 5-Bromo-4-chloro-2-methoxybenzoic Acid in Novel Drug Discovery
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
5-Bromo-4-chloro-2-methoxybenzoic acid is a halogenated and methoxy-substituted benzoic acid derivative. While direct biological activity data for this specific molecule is limited, its structural motifs are present in a variety of biologically active compounds. Notably, the closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1][2] Furthermore, derivatives of structurally similar chloro-methoxybenzoic acids have shown potent activity as 5-HT4 receptor modulators and as anti-inflammatory agents.[3]
This guide provides a framework for researchers to explore the therapeutic potential of this compound. We will outline a strategic approach to library synthesis, target identification, and functional characterization, drawing on established methodologies for related compounds. The protocols provided are intended to serve as a starting point for a comprehensive investigation into the pharmacological profile of this promising scaffold.
Part 1: Strategic Considerations for Library Development and Screening
The judicious design of a compound library based on the this compound core is critical for uncovering its therapeutic potential. The inherent structural features of this molecule—a carboxylic acid, a bromo group, a chloro group, and a methoxy group—offer multiple points for chemical modification. The carboxylic acid moiety is a key hydrogen bond donor and acceptor, often crucial for interactions with the active sites of enzymes and receptors.[4]
Structure-Activity Relationship (SAR) Insights from Related Benzoic Acids
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[4] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic characteristics.[4]
-
Halogen Atoms (Bromo and Chloro): The presence of bromine and chlorine atoms can significantly influence binding affinity and metabolic stability. In the search for epidermal growth factor receptor (EGF-R) kinase inhibitors, it was found that halogen substitutions on an anilinoquinazoline pharmacophore resulted in potent compounds due to favorable steric interactions within the ATP-binding domain.
-
Methoxy Group: The methoxy group is an electron-donating and lipophilic substituent that can enhance a molecule's ability to cross cell membranes.[4] Its position can critically influence biological activity.
Proposed Library Synthesis Workflow
A rational approach to library synthesis would involve derivatization at the carboxylic acid and potential modification of the methoxy group.
Caption: Proposed workflow for generating a focused library from the starting material.
Part 2: High-Throughput Screening (HTS) Protocols
Based on the known activities of structurally related compounds, we propose a tiered screening approach targeting SGLT2, 5-HT4 receptors, and inflammatory pathways.
SGLT2 Inhibition Assay
Rationale: The structural similarity to a key intermediate for SGLT2 inhibitors warrants investigation into this target.[1][2] SGLT2 is a membrane protein primarily responsible for glucose reabsorption in the kidneys.[5]
Protocol: Cell-Based Fluorescent Glucose Uptake Assay
This protocol is adapted from a non-radioactive, fluorescence-based method using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[5][6][7]
Materials:
-
HK-2 cell line
-
2-NBDG (fluorescent glucose analog)
-
Dapagliflozin (positive control)
-
Krebs-Ringer-HEPES (KRH) buffer with and without sodium chloride
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HK-2 cells in appropriate media until they reach 80-90% confluency.
-
Seeding: Seed HK-2 cells into 96-well black, clear-bottom microplates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Wash the cells with KRH buffer (without glucose).
-
Add KRH buffer containing serial dilutions of the test compounds (and Dapagliflozin as a positive control) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate for 1 hour at 37°C.
-
-
Measurement:
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Add KRH buffer to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Determine the percentage inhibition of glucose uptake for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for active compounds.
-
Data Presentation:
| Compound | SGLT2 Inhibition IC50 (µM) |
| Dapagliflozin | Reported Value |
| Test Compound 1 | Experimental Value |
| Test Compound 2 | Experimental Value |
5-HT4 Receptor Binding Assay
Rationale: Esters of 4-amino-5-chloro-2-methoxybenzoic acid have demonstrated high affinity for 5-HT4 receptors.[3] This suggests that derivatives of this compound may also interact with this target.
Protocol: Radioligand Binding Assay
This protocol is a standard method for assessing the binding of a test compound to a specific receptor.[8][9]
Materials:
-
Membrane preparations from cells expressing human 5-HT4 receptors
-
[3H]-GR113808 (radioligand)
-
Unlabeled GR113808 (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (20-50 µg protein/well)
-
[3H]-GR113808 (at a concentration near its Kd, e.g., 0.2 nM)
-
Serial dilutions of the test compound or vehicle.
-
For non-specific binding, add a high concentration of unlabeled GR113808 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage inhibition of specific binding for each compound concentration.
-
Calculate the IC50 and subsequently the Ki value for active compounds.
-
Caption: General workflow for a radioligand receptor binding assay.
Anti-inflammatory Assays
Rationale: Benzoic acid derivatives have been reported to possess anti-inflammatory properties through the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[10][11]
Protocol: Measurement of NO and PGE2 in LPS-Stimulated Macrophages
This protocol utilizes a cell-based assay to assess the anti-inflammatory potential of test compounds.[12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO measurement
-
PGE2 ELISA kit
-
Dexamethasone (positive control)
Procedure:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate as described in the SGLT2 assay protocol.
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of the test compounds (and dexamethasone) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix an equal volume of supernatant with Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and PGE2 production for each compound concentration.
-
Determine the IC50 values.
-
Data Presentation:
| Compound | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) |
| Dexamethasone | Reported Value | Reported Value |
| Test Compound 1 | Experimental Value | Experimental Value |
| Test Compound 2 | Experimental Value | Experimental Value |
Conclusion
This compound represents a valuable starting point for the discovery of novel therapeutic agents. The strategic application of library synthesis guided by established structure-activity relationships, coupled with a tiered screening approach targeting SGLT2, 5-HT4 receptors, and inflammatory pathways, provides a robust framework for elucidating the pharmacological potential of this versatile scaffold. The detailed protocols herein are designed to empower researchers to systematically investigate and unlock new avenues for drug development.
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Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
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(PDF) A synthetic hydroxypropenone inhibits nitric oxide, prostaglandin E2, and proinflammatory cytokine synthesis. ResearchGate. [Link]
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New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. PubMed. [Link]
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Application Notes & Protocols: High-Purity Isolation of 5-Bromo-4-chloro-2-methoxybenzoic Acid
Introduction
5-Bromo-4-chloro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of bromine, chlorine, methoxy, and carboxylic acid functionalities makes it a versatile intermediate. However, synthetic routes often yield a crude product containing unreacted starting materials, by-products, or isomers. Achieving high purity is paramount for subsequent reaction steps to ensure high yields, predictable outcomes, and the structural integrity of the final target molecule.
This comprehensive guide provides a detailed analysis of the principles and step-by-step protocols for the purification of this compound. It is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices to empower users to adapt and troubleshoot the methodologies effectively.
Compound Profile & Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation for developing a robust purification strategy. The acidic nature of the carboxylic acid group and its aromatic structure are the key handles for separation.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 95383-17-8 | [1][2] |
| Molecular Formula | C₈H₆BrClO₃ | [1][2][3] |
| Molecular Weight | 265.49 g/mol | [1][3] |
| Appearance | Typically a white to off-white solid | General knowledge |
| pKa | Estimated ~3-4 | Inferred from benzoic acid (pKa ≈ 4.2) |
| Melting Point | Not consistently reported; must be determined experimentally as a key purity metric. | - |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, THF, Ethyl Acetate). Insoluble in non-polar solvents (e.g., Hexane). Poorly soluble in water in its acidic form; soluble in aqueous base as its carboxylate salt. | General chemical principles |
Strategic Selection of Purification Method
The choice of purification technique depends critically on the nature of the impurities. A preliminary analysis of the crude material (e.g., by TLC or HPLC) is essential to devise the most efficient strategy.
Caption: Decision tree for selecting the optimal purification strategy.
Protocol 1: Purification by Acid-Base Extraction
Principle: This is the most effective and highly recommended method for removing neutral or basic impurities. The acidic proton of the carboxylic acid group (pKa ~3-4) readily reacts with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), to form the corresponding sodium carboxylate salt.[4][5] This salt is ionic and highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, precipitating the purified benzoic acid derivative.[6]
Causality Behind Choices:
-
Solvent Choice (Ethyl Acetate/Diethyl Ether): These solvents readily dissolve the crude product and are immiscible with water, allowing for clean phase separation.[5][7]
-
Base Choice (Sodium Bicarbonate): NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid but generally not strong enough to react with less acidic functional groups, enhancing selectivity.[4][5]
-
Acid Choice (Hydrochloric Acid): A strong acid like HCl ensures complete and rapid protonation of the carboxylate salt to precipitate the final product.[6]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Weigh the crude this compound and dissolve it in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always verify) contains the deprotonated product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Second Extraction: To ensure complete transfer, add a second portion (half the initial volume) of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate as before, combining this second aqueous extract with the first.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A white precipitate of the purified product will form.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the filter cake with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a low temperature (<50°C).
Protocol 2: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solids by removing impurities that have different solubility profiles from the compound of interest.[8] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble at cold temperatures (and remain in the mother liquor upon crystallization).
Causality Behind Choices:
-
Solvent Screening: A systematic screening is necessary. Polar protic solvents like ethanol, methanol, or acetic acid, often mixed with water, are good starting points for benzoic acids.[9][10] The goal is to find a system that provides a high recovery of pure crystals.
-
Hot Filtration: This step is crucial for removing any insoluble impurities (e.g., dust, inorganic salts) from the hot, saturated solution before crystallization.[8][11]
-
Slow Cooling: Allowing the solution to cool slowly to room temperature before moving to an ice bath promotes the formation of larger, more perfect (and thus purer) crystals. Rapid crashing can trap impurities within the crystal lattice.
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol/water mixture) dropwise. The compound should be poorly soluble at room temperature. Heat the mixture to boiling; the compound should fully dissolve. Cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.[10]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them.[8][11]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry as described in the acid-base extraction protocol.
Protocol 3: Purification by Flash Column Chromatography
Principle: This technique is employed when dealing with impurities of similar polarity and acidity to the target compound, where extraction and recrystallization are ineffective. The mixture is separated based on the differential partitioning of its components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[12]
Causality Behind Choices:
-
Stationary Phase (Silica Gel): Silica gel is a polar adsorbent. More polar compounds will interact more strongly and elute more slowly.
-
Mobile Phase (Hexane/Ethyl Acetate with Acetic Acid): A mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate) allows for fine-tuning of the eluting power. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase is critical.[12] It keeps the carboxylic acid protonated, preventing "tailing" or streaking on the column and leading to sharper peaks and better separation.
Step-by-Step Protocol:
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a higher ratio of non-polar to polar solvent (e.g., 9:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Gradually increase the polarity of the mobile phase (gradient elution) if necessary.[12]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis & Isolation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Purity Assessment and Validation
Purification is incomplete without validation. The following methods should be used to confirm the purity of the isolated this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[10][13]
-
Method: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent like acetonitrile is effective.[14]
-
Detection: UV detection at a wavelength such as 254 nm.
-
Result: A pure sample should yield a single major peak. Purity is often reported as the area percentage of the main peak.
-
-
Melting Point Determination: A sharp melting point range (typically < 2°C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting point range.[11] The experimentally determined melting point of the purified product should be recorded as a key analytical data point.
References
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]
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Gujarat Pollution Control Board. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. [Link]
-
Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate. Thieme Connect. [Link]
-
University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. [Link]
-
Acid-Base Extraction of Benzil and Benzoic Acid. (2020). YouTube. [Link]
-
Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. [Link]
-
Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
-
Appretech Scientific Limited. (n.d.). This compound. [Link]
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-
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-
Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-4-methoxy-2-methylbenzoic Acid. [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylbenzoic acid. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
Chemsrc. (2025). 5-Bromo-4-methoxy-2-methylbenzoic acid. [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
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Application Notes & Protocols: The Role of 5-Bromo-2-chlorobenzoic Acid in the Synthesis of Dapagliflozin
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Note on the Starting Material
The topic specified for this guide is the role of "5-Bromo-4-chloro-2-methoxybenzoic acid" in the synthesis of Dapagliflozin. However, a comprehensive review of the authoritative scientific literature, including foundational patents and process chemistry publications, reveals that the established and industrially relevant starting material for the Dapagliflozin aglycone is 5-bromo-2-chlorobenzoic acid .[1][2][3][4] No validated synthetic routes to Dapagliflozin commencing from this compound are documented in peer-reviewed sources.
To ensure this guide is scientifically accurate, trustworthy, and of maximum practical value to researchers in the field, we will focus on the well-established synthetic pathway starting from 5-bromo-2-chlorobenzoic acid . This approach allows us to provide detailed, field-proven protocols and mechanistic insights grounded in authoritative references.
Introduction: Strategic Synthesis of a C-Aryl Glucoside
Dapagliflozin (marketed as Farxiga®) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a membrane protein primarily responsible for glucose reabsorption in the kidneys.[5] By blocking this transporter, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type-2 diabetes.[5] Its therapeutic success has also expanded to include benefits in heart and renal failure.[5]
Chemically, Dapagliflozin is a C-aryl β-glucoside. The central challenge in its synthesis is the formation of a stable carbon-carbon bond between the glucose moiety and the aglycone (a diarylmethane scaffold), a task that requires precise control of reactivity and stereochemistry. A robust and scalable synthesis is critical for pharmaceutical manufacturing. The most widely adopted strategies utilize 5-bromo-2-chlorobenzoic acid as a cost-effective and versatile starting material to construct the complex diarylmethane core.[1][6]
This guide details the multi-step synthesis of Dapagliflozin, breaking down the process into three major stages:
-
Construction of the Diaryl Methane Intermediate: Converting 5-bromo-2-chlorobenzoic acid into the key building block, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
C-Aryl Glycosylation: Coupling the diaryl methane intermediate with a protected glucose derivative to form the crucial C-C bond.
-
Final Deprotection and Purification: Removing all protecting groups and purifying the active pharmaceutical ingredient (API) to meet stringent pharmaceutical standards.
Overall Synthetic Workflow
The following diagram provides a high-level overview of the entire synthetic process, from the initial raw materials to the final, highly pure Dapagliflozin API.
Caption: High-level workflow for Dapagliflozin synthesis.
Part 1: Synthesis of the Key Diaryl Methane Intermediate
The first stage focuses on constructing the aglycone backbone, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , from 5-bromo-2-chlorobenzoic acid. This is achieved via a two-step sequence: a Friedel-Crafts acylation followed by a ketone reduction.
Protocol 1: Friedel-Crafts Acylation
Objective: To synthesize (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
Mechanistic Rationale: The carboxylic acid of the starting material is not sufficiently electrophilic to participate directly in a Friedel-Crafts reaction. Therefore, it is first converted in situ to a highly reactive acyl chloride using an activating agent like oxalyl chloride or thionyl chloride.[1][3] A Lewis acid, typically aluminum chloride (AlCl₃), then coordinates to the acyl chloride, generating a potent acylium ion electrophile. This electrophile is attacked by the electron-rich phenetole (ethoxybenzene) at the para position to form the desired benzophenone product.[1]
Step-by-Step Methodology:
-
Activation: Suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM, ~5-10 volumes). Add a catalytic amount of dimethylformamide (DMF, ~0.01 eq).
-
Slowly add oxalyl chloride (1.2 eq) to the suspension at room temperature (20-25 °C). Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction for 1-2 hours until a clear solution is obtained, indicating the complete formation of 5-bromo-2-chlorobenzoyl chloride. The reaction can be monitored by TLC or HPLC.
-
In a separate reaction vessel, charge anhydrous DCM (~5 volumes), phenetole (1.1 eq), and cool the mixture to 0-5 °C.
-
Carefully add aluminum chloride (AlCl₃, 1.3 eq) portion-wise, maintaining the temperature below 10 °C.
-
Slowly add the previously prepared acyl chloride solution to the AlCl₃-phenetole slurry, keeping the internal temperature at 0-5 °C.
-
Stir the reaction at this temperature for 2-4 hours until completion.
-
Work-up: Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a solvent system like methanol/ethyl acetate to yield the pure benzophenone intermediate as a solid.[7]
| Parameter | Specification | Purpose |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent for Friedel-Crafts reaction. |
| Activating Agent | Oxalyl Chloride | Converts carboxylic acid to highly reactive acyl chloride. |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion electrophile. |
| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes side products. |
| Typical Yield | 85-95% | |
| Purity (Post-Xtal) | >99.0% (HPLC) |
Protocol 2: Reduction of Benzophenone Intermediate
Objective: To reduce the ketone in (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone to a methylene group, yielding 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Mechanistic Rationale: The reduction of the diaryl ketone to a diaryl methane can be accomplished using several methods. A highly effective and common method is ionic hydrogenation using triethylsilane (Et₃SiH) as the hydride source and a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) as an activator.[3] The Lewis acid protonates the carbonyl oxygen, making the carbon highly electrophilic. Triethylsilane then delivers a hydride to this carbon, and subsequent elimination of water yields the final methylene product. This method is preferred over classical reductions (e.g., Clemmensen or Wolff-Kishner) due to its milder conditions, which preserve the sensitive halogen substituents.
Step-by-Step Methodology:
-
Dissolve the benzophenone intermediate (1.0 eq) in a suitable solvent mixture, such as DCM and acetonitrile (~10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylsilane (Et₃SiH, 2.0-2.5 eq) to the solution.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete by HPLC analysis.
-
Work-up: Cool the reaction mixture back to 0-5 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purification: The crude product can be purified by crystallization from a solvent like ethanol to afford pure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[4]
| Parameter | Specification | Purpose |
| Reducing System | Et₃SiH / BF₃·OEt₂ | Mild ionic hydrogenation to reduce ketone to methylene. |
| Solvent | DCM / Acetonitrile | Solubilizes reactants and facilitates the reaction. |
| Temperature | 0 °C to 25 °C | Initial cooling to control exotherm, then RT for completion. |
| Typical Yield | 90-98% | |
| Purity (Post-Xtal) | >99.5% (HPLC) |
Part 2: C-Aryl Glycosylation – Forming the Core Structure
This stage involves the most critical transformation: the stereoselective formation of the C-glycosidic bond.
Protocol 3: Aryllithium Coupling with Protected Gluconolactone
Objective: To couple 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene with a protected glucose derivative.
Mechanistic Rationale: This reaction proceeds via an organometallic pathway. The aryl bromide is first converted to a highly nucleophilic aryllithium species through a lithium-halogen exchange with an organolithium reagent, typically n-butyllithium (n-BuLi).[6] This step must be performed under strictly anhydrous conditions and at very low temperatures (typically -78 °C) to prevent side reactions. The generated aryllithium then attacks the electrophilic carbonyl of a protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone), forming a lactol intermediate.[8][9] This intermediate is then treated in situ with methanolic methanesulfonic acid, which simultaneously removes the silyl protecting groups and forms a methyl acetal at the anomeric position, yielding a mixture of α and β anomers.
Step-by-Step Methodology:
-
Dissolve the diaryl methane intermediate (1.0 eq) in an anhydrous ethereal solvent like tetrahydrofuran (THF, ~10 volumes) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the gluconolactone solution via cannula, again maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Quench & Deprotection: Prepare a solution of methanesulfonic acid (MsOH, ~4.0 eq) in anhydrous methanol (~5 volumes). Slowly add this acidic solution to the reaction mixture, ensuring the temperature remains below -60 °C during the addition.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The resulting crude product is a mixture of anomers and is typically used directly in the next step without extensive purification.
| Parameter | Specification | Purpose |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | Performs lithium-halogen exchange to create the nucleophile. |
| Solvent | Anhydrous THF | Aprotic solvent stable to strong bases at low temperatures. |
| Temperature | -78 °C | Critical for the stability of the aryllithium reagent. |
| Quenching Agent | MsOH in Methanol | Removes silyl groups and forms the anomeric methyl ether. |
Protocol 4: Reductive Demethoxylation to form the β-C-Glucoside
Objective: To reduce the anomeric methoxy group and stereoselectively form the desired β-anomer of Dapagliflozin.
Mechanistic Rationale: The mixture of anomeric methyl glucosides from the previous step is again subjected to ionic reduction with triethylsilane and BF₃·OEt₂. The Lewis acid activates the anomeric methoxy group, facilitating its departure as an oxocarbenium ion. The bulky diaryl group sterically hinders the α-face of the pyranose ring, directing the incoming hydride from triethylsilane to the β-face. This results in the highly stereoselective formation of the therapeutically active β-C-glucoside.[6][8]
Step-by-Step Methodology:
-
Dissolve the crude product from the previous step (1.0 eq) in a solvent mixture of DCM and acetonitrile (~10 volumes).
-
Cool the solution to -20 °C.
-
Add triethylsilane (Et₃SiH, 2.5 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (2.5 eq), keeping the temperature below -15 °C.
-
Allow the reaction to warm to 0 °C and stir for 4-6 hours until completion.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract with DCM, wash with brine, dry, and concentrate to yield crude Dapagliflozin.
Part 3: Final Purification of Dapagliflozin API
Objective: To purify crude Dapagliflozin to >99.5% purity, often involving the formation and hydrolysis of an acetylated intermediate.
Mechanistic Rationale: Direct crystallization of crude Dapagliflozin can be challenging. A common and robust purification strategy involves acetylating all the hydroxyl groups on the glucose moiety with acetic anhydride.[9] The resulting tetra-O-acetyl Dapagliflozin is a less polar, highly crystalline solid that is easily purified by recrystallization (e.g., from ethanol) to remove any remaining diastereomers or process impurities. The highly pure acetylated intermediate is then subjected to basic hydrolysis (e.g., with lithium hydroxide) to cleanly remove the acetyl groups and yield the final Dapagliflozin API.
Step-by-Step Methodology:
-
Acetylation: Dissolve the crude Dapagliflozin in DCM. Add acetic anhydride (~5.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 3-4 hours.
-
Wash the reaction mixture with water and brine, then concentrate to obtain crude tetra-O-acetyl Dapagliflozin.
-
Purification: Recrystallize the crude acetylated product from a suitable solvent, such as absolute ethanol, to obtain the pure intermediate.
-
Hydrolysis (Deprotection): Dissolve the pure tetra-O-acetyl Dapagliflozin in a mixture of THF, methanol, and water.
-
Add an aqueous solution of a base like lithium hydroxide (LiOH) or potassium hydroxide (KOH) and stir at room temperature until the deprotection is complete (typically 4-5 hours).
-
Final Isolation: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Remove the organic solvents under reduced pressure. The aqueous residue can be extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The final API is often obtained as a specific solvate or hydrate after a final crystallization step.
| Parameter | Specification | Purpose |
| Final Purity | >99.8% (HPLC) | Meets pharmaceutical quality standards. |
| Key Impurities | α-anomer, process impurities | Controlled to levels below ICH guidelines. |
| Final Form | Crystalline solid (often as a solvate) | Ensures stability and consistent bioavailability. |
Synthetic Scheme Diagram
Caption: Key transformations in the Dapagliflozin synthesis.
References
- CN108530408A - The method for preparing Dapagliflozin.
-
Wang, C., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ACS Omega. [Link]
- CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method.
-
Bheemireddy, V., et al. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences. [Link]
- CN104496952A - Synthesis method of dapagliflozin.
-
Ma, L., et al. (2017). A new synthetic process of dapagliflozin. Journal of China Pharmaceutical University. [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof.
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]
-
Wright, E. M. (2021). SGLT2 Inhibitors: Physiology and Pharmacology. American Journal of Physiology-Renal Physiology. [Link]
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- 2. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 3. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
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- 8. ias.ac.in [ias.ac.in]
- 9. US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
Application Note: Comprehensive Analytical Characterization of 5-Bromo-4-chloro-2-methoxybenzoic Acid
Introduction
5-Bromo-4-chloro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery. Its multifaceted structure, incorporating a carboxylic acid, a methoxy group, and two different halogen atoms, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters in the drug development pipeline. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established analytical principles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₃ | |
| Molecular Weight | 265.49 g/mol | [1] |
| CAS Number | 95383-17-8 | [1] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | General knowledge |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, intermediates, and degradation products.
Causality Behind Experimental Choices
The selection of a C18 column is based on its wide applicability and excellent retention for moderately nonpolar compounds like our target molecule. The mobile phase, a mixture of an acidic aqueous solution and an organic solvent, is chosen to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. The use of a gradient elution is recommended to ensure the timely elution of both more and less polar impurities. UV detection is suitable due to the presence of the aromatic ring, which provides strong chromophoric activity.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 65 | 35 |
| 25 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 65 | 35 |
| 45 | 65 | 35 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve should be constructed using certified reference standards of this compound.
Caption: HPLC analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Causality Behind Experimental Choices
A high-field NMR spectrometer is used to achieve better signal dispersion and resolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the analyte and because the acidic proton of the carboxylic acid is readily observable in this solvent.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Expected Spectral Data
| ¹H NMR (400 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid Proton | ~13.0 | Broad Singlet | 1H | -COOH |
| Aromatic Proton | ~7.8 | Singlet | 1H | H-6 |
| Aromatic Proton | ~7.5 | Singlet | 1H | H-3 |
| Methoxy Protons | ~3.9 | Singlet | 3H | -OCH₃ |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~165 | -COOH |
| Aromatic Carbon | ~158 | C-2 |
| Aromatic Carbon | ~138 | C-4 |
| Aromatic Carbon | ~135 | C-6 |
| Aromatic Carbon | ~120 | C-5 |
| Aromatic Carbon | ~118 | C-1 |
| Aromatic Carbon | ~115 | C-3 |
| Methoxy Carbon | ~56 | -OCH₃ |
Note: The exact chemical shifts may vary slightly depending on the sample concentration and purity.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of this compound and to provide information about its fragmentation pattern, which can further aid in structural confirmation.
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, and it often produces a prominent molecular ion or pseudomolecular ion peak. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
Experimental Protocol: MS Analysis
-
Instrumentation: A mass spectrometer equipped with an ESI source, typically coupled with an HPLC or UPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a mixture of methanol and water.
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]⁻ ions.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 100-500.
Expected Mass Spectrometry Data
-
Molecular Ion: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
[M-H]⁻: The most prominent cluster of peaks in negative ion mode will correspond to the deprotonated molecule, with the most abundant peaks at approximately m/z 262.9 and 264.9.
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and water (-H₂O, 18 Da).[3] The loss of a methyl group (-CH₃, 15 Da) from the methoxy moiety is also expected.
Caption: Predicted major fragmentation pathways in negative ion ESI-MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded) |
| ~3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| 1600-1450 | Medium-Strong | Aromatic C=C stretches |
| ~1250 and ~1050 | Strong | C-O stretch of the carboxylic acid and ether |
| Below 800 | Medium-Strong | C-Cl and C-Br stretches |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[4] The strong carbonyl absorption is also a key diagnostic peak. The spectrum for the closely related "5-Bromo-4-chloro-2-hydroxybenzoic acid, 2Me derivative" can be used as a reference.[5]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and FT-IR for functional group identification ensures a thorough and reliable analysis of this important chemical intermediate. Adherence to these protocols will enable researchers and scientists to confidently assess the quality and integrity of this compound in their research and development endeavors.
References
-
PubChemLite. This compound (C8H6BrClO3). [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
- FTIR of 5-Bromo-4-chloro-2-hydroxybenzoic acid, 2Me deriv
Sources
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- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. dev.spectrabase.com [dev.spectrabase.com]
Application Note & Protocol: Derivatization of 5-Bromo-4-chloro-2-methoxybenzoic acid for Biological Screening
Introduction
5-Bromo-4-chloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as an excellent starting scaffold for the generation of compound libraries aimed at biological screening. Its structure is adorned with a reactive carboxylic acid handle, a methoxy group, and two distinct halogen atoms (bromine and chlorine), presenting a rich platform for chemical diversification. The strategic modification of this molecule can lead to the discovery of novel bioactive agents, as halogenated and methoxy-substituted benzoic acids are prevalent motifs in medicinal chemistry.[1][2] These functionalities are known to modulate critical drug-like properties such as lipophilicity, metabolic stability, and target engagement.
This guide provides a comprehensive framework for the systematic derivatization of this compound, focusing on the synthesis of amide and ester libraries. The protocols detailed herein are designed to be robust, scalable, and adaptable, enabling researchers to generate a diverse collection of compounds for subsequent biological evaluation.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material is paramount for successful reaction planning and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrClO₃ | [3][4] |
| Molecular Weight | 265.49 g/mol | [3][4] |
| CAS Number | 95383-17-8 | [3][4] |
| Appearance | White to off-white crystalline solid | N/A |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol; insoluble in water. | N/A |
Strategic Approach to Derivatization
The primary focus of our derivatization strategy is the carboxylic acid group, which is the most synthetically tractable handle on the molecule. Amide bond formation and esterification are two of the most common and reliable reactions in medicinal chemistry for creating diverse libraries from carboxylic acids.[][6] These transformations allow for the introduction of a vast array of chemical functionalities that can probe interactions with biological targets and modulate pharmacokinetic properties.
Figure 1: High-level workflow for the derivatization and screening of this compound.
Protocol 1: Synthesis of an Amide Library via Carbodiimide Coupling
Amide coupling is a cornerstone of drug discovery, enabling the connection of carboxylic acids with a diverse range of amines.[6][7] Carbodiimide-mediated coupling is a widely used, efficient, and mild method for this transformation.[6][8]
Rationale for Reagent Selection
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. Its byproducts are also water-soluble, which simplifies their removal during aqueous work-up.[8]
-
HOBt (Hydroxybenzotriazole): An additive that reacts with the activated carboxylic acid to form an active ester. This intermediate is less susceptible to side reactions and helps to prevent racemization if chiral amines are used.[8]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize amine salts and to scavenge the proton released during the reaction.
-
DMF (Dimethylformamide): A polar aprotic solvent that is an excellent choice for dissolving the starting materials and reagents.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The amide product should have a different Rf value than the starting carboxylic acid.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized amides using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Detailed workflow for the synthesis of the amide library.
Protocol 2: Synthesis of an Ester Library via Fischer-Speier Esterification
Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[9][10][11]
Rationale for Reagent Selection
-
Alcohol (e.g., Methanol, Ethanol): Serves as both the reactant and the solvent, used in large excess to drive the equilibrium towards the ester product.
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Sodium Bicarbonate (NaHCO₃): A weak base used during the work-up to neutralize the acid catalyst and any unreacted carboxylic acid.[10]
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 1-10 hours.[9]
-
Monitoring: Monitor the reaction's progress by TLC.[9][11] The ester product will be less polar than the starting carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.[9] Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[9][10] Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[9] Purify the product by column chromatography or recrystallization.[9]
-
Characterization: Confirm the structure and purity of the final ester derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a structured biological screening cascade is essential for identifying promising "hit" compounds.[12]
Figure 3: A tiered approach for the biological screening of the synthesized compound library.
Primary Screening
The initial screening of the compound library should be conducted using a high-throughput assay that is robust and reproducible.[13] This could be a target-based biochemical assay or a cell-based phenotypic assay.[12][14] The goal is to rapidly identify compounds that exhibit biological activity at a single concentration.
Hit Confirmation and Secondary Screening
Compounds identified as "hits" in the primary screen should be re-tested to confirm their activity.[13] Confirmed hits are then progressed to secondary assays to determine their potency (e.g., dose-response curves to calculate IC₅₀ or EC₅₀ values) and to rule out non-specific activity or assay interference.[12][13] Orthogonal assays, which measure the same biological endpoint through a different method, are valuable for validating hits.[13] Live-cell assays can provide valuable data on cellular permeability and toxicity.[15]
Lead Optimization
Promising hits from secondary screening can be selected for lead optimization, where medicinal chemistry efforts are focused on improving their potency, selectivity, and drug-like properties.
Conclusion
This application note provides a detailed and scientifically grounded guide for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The provided protocols for amide and ester formation are versatile and can be readily adapted to generate a diverse chemical library. By employing a systematic and tiered screening approach, researchers can efficiently identify novel bioactive molecules with the potential for further development as chemical probes or therapeutic leads.
References
- BenchChem. (n.d.). Esterification of Substituted Benzoic Acids. BenchChem Technical Support Center.
- University of Toronto. (n.d.). Lab5 procedure esterification.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- MCR Lab GCUF. (2022, January 11). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series [Video]. YouTube.
- PubChem. (n.d.). 5-Bromo-2-chloro-4-methoxybenzoic acid.
- Ciulli, A. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in molecular biology (Clifton, N.J.), 1289, 135–155.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVn2sAslPV1llixjR9IbG_CfpIG-wme_9c2ZrZeKTdrQGsfV8RyzyNxDRDczYBHxVNQ8ofWCl6D5ZI6C7iNjXiPwwSw4SnK8shw0UB610PcENj64hM_WlRyM2njqWQ8JRiDf2zyF4OoibJ]([Link]
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- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. personal.tcu.edu [personal.tcu.edu]
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- 12. books.rsc.org [books.rsc.org]
- 13. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 14. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
Applications of 5-Bromo-4-chloro-2-methoxybenzoic acid beyond SGLT2 inhibitors
Application Notes & Protocols: 5-Bromo-4-chloro-2-methoxybenzoic Acid
A Guide to Unlocking Therapeutic Potential Beyond SGLT2 Inhibition
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a highly functionalized aromatic compound, widely recognized as a pivotal intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors.[1][2] Its rigid scaffold, decorated with a strategic arrangement of electron-withdrawing halogens (bromo and chloro) and an electron-donating methoxy group, makes it an attractive starting material for drug discovery. While its role in developing antidiabetic agents is well-established, its potential as a versatile scaffold in other therapeutic areas remains largely unexplored. This guide delves into novel applications of this compound, presenting detailed protocols for synthesizing new classes of derivatives and screening them for anti-inflammatory and antimicrobial activities. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this compound's unique chemical attributes for broader medicinal chemistry campaigns.
Application I: A Scaffold for Novel Anti-inflammatory Agents
Scientific Rationale
Chronic inflammation is a key pathological driver in a multitude of diseases. The core structure of this compound presents features analogous to other bioactive molecules known to modulate inflammatory pathways. Structurally related brominated phenolic and benzoic acid derivatives have demonstrated potent anti-inflammatory effects by inhibiting key signaling cascades. For instance, certain compounds suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-1β, IL-6) in activated immune cells.[3][4] This is often achieved by blocking the activation of transcription factors such as NF-κB and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[4]
The carboxylic acid moiety of this compound is an ideal handle for chemical modification, particularly through amide bond formation—a cornerstone of medicinal chemistry. By synthesizing a library of amide derivatives, we can systematically explore the structure-activity relationship (SAR) and identify novel compounds with potent anti-inflammatory properties.
Workflow for Anti-inflammatory Agent Development
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with the scientific rationale to optimize your reaction outcomes.
Synthesis Overview: The Direct Bromination Approach
A common and direct synthetic route to this compound involves the electrophilic aromatic substitution of 4-chloro-2-methoxybenzoic acid. This method is often preferred for its atom economy and procedural simplicity. The core of this synthesis lies in the careful control of the bromination step to achieve high regioselectivity and yield.
The directing effects of the substituents on the aromatic ring are paramount. The methoxy group (-OCH₃) at the 2-position is a strong activating, ortho, para-director, while the chloro (-Cl) group at the 4-position is a deactivating, ortho, para-director. The carboxylic acid (-COOH) group at the 1-position is a deactivating, meta-director. The interplay of these electronic and steric effects will govern the position of the incoming bromine atom.
Given these directing effects, the methoxy group strongly favors substitution at the 5-position (para to it). This makes the direct bromination of 4-chloro-2-methoxybenzoic acid a viable route to the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward synthetic route to this compound?
A1: The most prevalent laboratory-scale synthesis is the direct electrophilic bromination of 4-chloro-2-methoxybenzoic acid. This is typically achieved using a brominating agent such as molecular bromine (Br₂) in a suitable solvent like acetic acid, or with N-Bromosuccinimide (NBS), which is considered a milder and often more selective reagent.
Q2: What are the key factors influencing the regioselectivity of the bromination?
A2: The regioselectivity is primarily dictated by the electronic effects of the substituents on the benzene ring. The potent activating and ortho, para-directing nature of the methoxy group at the 2-position strongly directs the incoming electrophile (bromine) to the 5-position, which is para to the methoxy group. While other positions are electronically and sterically influenced by the chloro and carboxylic acid groups, the methoxy group's effect is generally dominant in this substrate.
Q3: What are the most likely side products in this synthesis?
A3: The formation of isomers and over-brominated products are the most common side reactions. Due to the activating nature of the methoxy group, there is a possibility of forming a di-brominated product if the reaction conditions are too harsh or if an excess of the brominating agent is used[1]. While the 5-bromo isomer is the major product, trace amounts of other isomers might form, although this is less common due to the strong directing effect of the methoxy group.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q5: What is the best method for purifying the crude this compound?
A5: Recrystallization is the most common and effective technique for purifying the final product. A suitable solvent system, often an alcohol/water mixture (e.g., ethanol/water), can be used to selectively crystallize the desired product, leaving impurities in the mother liquor. The choice of solvent should be determined empirically to maximize recovery and purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Final Product | Incomplete Reaction: The bromination reaction did not proceed to completion. | - Increase the reaction time or modestly increase the temperature, while monitoring for side product formation via TLC or HPLC.- Ensure the brominating agent (Br₂ or NBS) is of high purity and has not degraded. Use a fresh bottle if in doubt.- Confirm the stoichiometry of the reagents. A slight excess of the brominating agent (e.g., 1.1 equivalents) may be necessary. |
| Product Loss During Work-up: Significant amounts of the product are lost during extraction, washing, or precipitation steps. | - Optimize the pH during the work-up. Acidification of the reaction mixture is necessary to protonate the carboxylic acid and induce precipitation. Ensure the pH is sufficiently low (typically pH 1-2).- If performing an extraction, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery from the aqueous phase. | |
| Presence of Unreacted Starting Material | Insufficient Brominating Agent: The amount of Br₂ or NBS was not enough to fully convert the starting material. | - Carefully check the molar equivalents of the brominating agent used. Ensure it is at least stoichiometric to the starting material.- Consider a slow, portion-wise addition of the brominating agent to maintain a consistent concentration throughout the reaction. |
| Low Reaction Temperature or Short Reaction Time: The reaction conditions were not sufficient for complete conversion. | - Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress.- Extend the reaction time and continue to monitor until the starting material is no longer visible by TLC. | |
| Formation of Multiple Products (Isomers or Over-bromination) | Reaction Temperature is Too High: Elevated temperatures can lead to a loss of selectivity and the formation of undesired isomers. | - Conduct the reaction at a lower temperature. For many brominations, room temperature or slightly below is sufficient.- If using a highly reactive brominating agent like Br₂, consider cooling the reaction mixture in an ice bath during the addition. |
| Excess of Brominating Agent: Using a large excess of the brominating agent can lead to di-bromination or other side reactions[1]. | - Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents).- Add the brominating agent dropwise or in small portions to avoid localized high concentrations. | |
| Difficulty in Product Purification | Co-precipitation of Impurities: Side products or unreacted starting material are co-precipitating with the desired product. | - Optimize the recrystallization solvent system. A mixture of solvents can often provide better separation than a single solvent.- Consider a multi-step purification process, such as an initial recrystallization followed by column chromatography if high purity is required. |
| Oily Product Instead of a Crystalline Solid: The presence of impurities can sometimes inhibit crystallization. | - Ensure that all residual solvent from the reaction (e.g., acetic acid) has been thoroughly removed before attempting recrystallization.- Try seeding the supersaturated solution with a small crystal of pure product to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol provides a general procedure for the bromination of 4-chloro-2-methoxybenzoic acid.
Materials:
-
4-chloro-2-methoxybenzoic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
If using Br₂, add it dropwise to the stirred solution at room temperature. If using NBS, add it portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water.
-
Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanistic Insight: Directing Effects in Electrophilic Bromination
The regiochemical outcome of the bromination of 4-chloro-2-methoxybenzoic acid is a direct consequence of the interplay between the electronic properties of the substituents.
Caption: Directing effects influencing the bromination of 4-chloro-2-methoxybenzoic acid.
References
Sources
Common byproducts in 5-Bromo-4-chloro-2-methoxybenzoic acid reactions
Welcome to the technical support center for 5-Bromo-4-chloro-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in the synthesis of pharmaceuticals, such as SGLT2 inhibitors. Achieving high purity is paramount, and controlling byproduct formation is the most significant challenge. This document provides in-depth, experience-driven answers to common issues encountered during its synthesis, focusing on the causality of byproduct formation and robust troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My analysis shows a significant isomeric impurity. Why is this happening and how can I prevent it?
A. The Underlying Chemistry: Directing Group Effects in Electrophilic Aromatic Substitution
The most common source of isomeric impurities arises during the bromination of the aromatic ring, a classic electrophilic aromatic substitution reaction. When starting with a precursor like 2-chlorobenzoic acid, the existing substituents—the chloro (-Cl), carboxylic acid (-COOH), and methoxy (-OCH₃) groups—exert directing effects that influence the position of the incoming bromo group.
-
-OCH₃ group: A powerful ortho-, para- director and activating group.
-
-Cl group: A deactivating but also ortho-, para- directing group.
-
-COOH group: A deactivating and meta- directing group.
The final substitution pattern is a complex interplay of these competing influences. In many synthetic routes starting from 2-chlorobenzoic acid, the formation of 4-bromo-2-chlorobenzoic acid is a frequently observed isomeric byproduct, sometimes accounting for up to 10% of the product mixture.[1] This occurs because the directing effects are not perfectly selective, leading to bromination at an undesired position.
Troubleshooting Guide: Minimizing Isomer Formation
Controlling the regioselectivity of the bromination is key to minimizing these impurities.
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) in place of liquid bromine (Br₂). | NBS is a milder and more selective brominating agent, which can lead to a cleaner reaction profile with fewer isomers and over-brominated byproducts.[2] |
| Temperature Control | Maintain strict low-temperature control, typically between 0-10°C, during the addition of the brominating agent. | Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of less-favored isomers.[2] |
| Solvent Choice | Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often preferred. | The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. |
| Reaction Inhibitors | For specific routes (e.g., bromination of 2-chlorobenzoic acid with NBS/sulfuric acid), the addition of an inhibitor like sodium sulfide has been reported to suppress the formation of the 4-bromo isomer.[1] | These inhibitors are thought to modulate the reaction pathway, although their efficacy in strong acid systems can be variable.[1] |
Workflow for Isomer Control
Caption: Troubleshooting workflow for isomeric impurities.
FAQ 2: I'm observing a di-brominated byproduct in my crude product. What causes this over-reaction?
A. The Mechanism: Lack of Stoichiometric Control
The formation of a di-brominated species is a classic example of over-reaction. The mono-brominated product, being an activated aromatic ring, can undergo a second bromination if excess brominating agent is present or if reaction conditions are too harsh. This leads to impurities that can be difficult to remove.
Troubleshooting Guide: Preventing Over-bromination
Precise control over reaction stoichiometry and conditions is critical.
| Parameter | Recommendation | Rationale |
| Equivalents of Brominating Agent | Use the minimum effective amount of the brominating agent. For NBS, ~1.2 equivalents is often optimal. | Using a significant excess of the brominating agent directly increases the probability of a second bromination event occurring. Studies have shown a clear correlation between the equivalents of NBS used and the amount of di-bromo impurity formed.[2] |
| Rate of Addition | Add the brominating agent slowly and portion-wise or via a syringe pump. | A slow addition rate maintains a low instantaneous concentration of the electrophile, favoring the mono-bromination of the more reactive starting material over the di-bromination of the product. |
| Reaction Temperature | Maintain low temperatures (0-10°C). | As with isomer formation, higher temperatures increase the reaction rate and can drive the less-desired second bromination. The proportion of di-bromo impurity increases significantly as the reaction temperature rises.[2] |
Data Summary: Effect of NBS Equivalents and Temperature on Di-bromo Impurity
The following table is illustrative of typical results observed when optimizing a bromination step.
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Yield of Mono-bromo Product | % Di-bromo Impurity |
| 1 | NBS | 1.10 | 0-10 | Lower | Low |
| 2 | NBS | 1.22 | 0-10 | Highest | Low [2] |
| 3 | NBS | 1.50 | 0-10 | Lower | Increased |
| 4 | NBS | 1.22 | 25-30 | Lower | Significantly Increased [2] |
FAQ 3: My product appears to be contaminated with succinimide. How do I remove it?
A. The Source: A Stoichiometric Byproduct of NBS
When N-Bromosuccinimide (NBS) is used as a brominating agent, it is consumed in the reaction, and one molecule of succinimide is generated for every molecule of NBS that reacts. Succinimide is a solid with moderate polarity and can sometimes co-precipitate with the desired product, complicating purification.
Experimental Protocol: Succinimide Removal
The difference in solubility between the desired product and succinimide can be exploited for effective removal.
-
Reaction Quench: After the reaction is complete, quench with an aqueous solution of a reducing agent like sodium bisulfite to destroy any remaining NBS.
-
Solvent Removal: Remove the reaction solvent (e.g., THF) under reduced pressure. This will typically yield a solid mixture of your product and succinimide.[2]
-
Selective Wash/Slurry:
-
Add a solvent in which succinimide is highly soluble but the product is poorly soluble. Acetonitrile is an excellent choice for this purpose.[2]
-
Create a slurry by stirring the solid mixture in acetonitrile at reflux temperature for 30-60 minutes.
-
Cool the mixture and filter the solid. The succinimide will be largely dissolved in the acetonitrile filtrate.
-
Wash the collected solid product with a small amount of cold acetonitrile to remove any residual succinimide.
-
-
Drying: Dry the purified solid product under vacuum.
Reaction and Purification Pathway
Caption: Workflow for reaction and succinimide removal.
FAQ 4: I've detected a phenolic impurity. What is the cause?
A. The Side Reaction: Acid-Catalyzed Demethylation
The 2-methoxy group (-OCH₃) is an ether linkage that can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures. This side reaction, known as demethylation or hydrolysis, results in the formation of the corresponding phenol (5-bromo-4-chloro-2-hydroxybenzoic acid).
Troubleshooting Guide: Preserving the Methoxy Group
-
Acid Choice: If a strong acid is required (e.g., sulfuric acid as a catalyst), use the minimum catalytic amount necessary. Avoid large excesses.
-
Temperature Management: Avoid high reaction or workup temperatures, especially in the presence of strong acids. If heating is necessary, do so cautiously and for the minimum time required.
-
Aqueous Workup: During aqueous workup, neutralize acidic streams promptly to prevent prolonged exposure of the product to low pH conditions.
-
Alternative Routes: If demethylation is a persistent issue, consider synthetic routes that introduce the methoxy group at a later stage of the synthesis, after the harsh, acidic steps are completed.
References
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EPO. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate. Available at: [Link]
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka. Available at: [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Available at: [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Thieme Connect. Available at: [Link]
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.
Sources
Troubleshooting guide for the synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, offering field-proven insights and solutions in a direct question-and-answer format. Our goal is to provide you with the expertise to navigate potential experimental hurdles, ensuring the integrity and success of your synthesis.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile. Below is a diagram illustrating the common synthetic pathways.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Yield and Reaction Efficiency
Q1: My overall yield is disappointingly low when starting from 4-chloro-2-methoxybenzoic acid via bromination. What are the most probable causes and how can I improve it?
A1: Low yields in the electrophilic bromination of 4-chloro-2-methoxybenzoic acid are typically traced back to three primary factors: suboptimal reaction conditions, incomplete reaction, or product loss during workup and purification.
Causality Explained: The methoxy (-OCH₃) group is a strong activating, ortho-, para-director, while the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating meta-directors (though -Cl is ortho-, para-directing). The directing effects compete, and the powerful -OCH₃ group primarily dictates the position of substitution. However, steric hindrance from the adjacent -COOH group can impede substitution at the C3 position. Bromination is expected at C5, which is para to the -OCH₃ group. Inefficient bromination can result from poor reagent choice or conditions that do not favor the desired electrophilic attack.
Troubleshooting Protocol:
-
Re-evaluate Your Brominating Agent: While N-Bromosuccinimide (NBS) is common, its reactivity can be sensitive to the reaction medium. Consider using liquid bromine (Br₂) with a Lewis acid catalyst or in a strong acid solvent like sulfuric acid, which can enhance the electrophilicity of the bromine.[1]
-
Optimize Reaction Temperature: Bromination reactions are often temperature-sensitive.
-
Too low: The reaction may be sluggish and incomplete. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material.
-
Too high: Can lead to the formation of side products, including potential debromination or other degradation pathways. A typical temperature range for such brominations is between 0°C and 80°C.[2]
-
-
Solvent and Catalyst Selection: The choice of solvent is critical. Halogenated solvents like dichloromethane or 1,2-dichloroethane are often effective.[3] Using concentrated sulfuric acid as the solvent can also drive the reaction to completion.[1]
-
Monitor Reaction Progress: Do not rely solely on reaction time. Actively monitor the consumption of the starting material using an appropriate analytical technique like HPLC.[4] An incomplete reaction is a common source of low yield.
-
Refine Work-up and Isolation: The product is an acid. During aqueous workup, ensure the pH is low enough to fully protonate the carboxylic acid and precipitate the product. Washing with cold water can minimize product loss.
Section 2: Purity and Side Reactions
Q2: I'm observing a significant isomeric impurity in my final product. How can I identify and minimize its formation?
A2: The most common impurity is a regioisomer formed during the bromination step. When starting from 4-chloro-2-methoxybenzoic acid, the formation of 3-bromo-4-chloro-2-methoxybenzoic acid is a potential side reaction, although the formation of the 5-bromo isomer is electronically favored. When starting from 2-chlorobenzoic acid, the formation of 4-bromo-2-chlorobenzoic acid is a known issue.[1]
Causality Explained: Isomer formation is a classic problem in electrophilic aromatic substitution. The directing groups on the ring guide the incoming electrophile. While the methoxy group strongly directs to the C5 position (para), some substitution can occur at the C3 position (ortho) if conditions are not optimized. The presence of about 10% of an isomer impurity has been reported in similar bromination reactions.[1]
Minimization & Prevention Strategy:
-
Control Reaction Kinetics: Perform the addition of the brominating agent slowly and at a reduced temperature (e.g., 0-10°C). This favors the thermodynamically more stable product and can increase regioselectivity.
-
Choice of Brominating System: Different brominating agents exhibit different selectivities. Experiment with a bulkier brominating agent which may favor the less sterically hindered C5 position.
-
Purification: If isomer formation is unavoidable, purification by recrystallization is the most effective method.[2]
-
Solvent Screening: Test a range of solvents. Alcohols like ethanol or isopropanol are often effective for recrystallizing benzoic acid derivatives.[2]
-
Fractional Crystallization: If a single solvent is not sufficient, a multi-step fractional crystallization may be necessary to isolate the desired isomer to high purity.
-
Troubleshooting Workflow for Impurities:
Caption: Decision workflow for addressing isomeric impurities.
Section 3: Specific Synthetic Steps
Q3: My diazotization reaction of an amino-precursor is messy and gives a low yield of the chloro-substituted product. What are the critical parameters for a successful Sandmeyer reaction?
A2: The Sandmeyer reaction, while powerful, is notoriously sensitive. Success hinges on the efficient formation of the diazonium salt and its subsequent controlled reaction with the copper(I) chloride catalyst.
Causality Explained: The precursor, an aniline derivative, can be a weak base, especially with electron-withdrawing groups on the ring. Incomplete protonation of the amino group leads to incomplete diazotization. The resulting diazonium salt is also unstable and can decompose if the temperature is not rigorously controlled. A messy reaction often indicates the formation of phenol byproducts (from reaction with water) or other undesired coupling products.
Critical Parameters & Protocol:
-
Ensure Complete Solubilization/Suspension: The starting aniline must be finely suspended or dissolved in a strong acid (typically HCl) to ensure the amino group is fully protonated to the anilinium salt. For poorly soluble anilines, preparing a hydrochloride salt beforehand can significantly improve the reaction.[4]
-
Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed at low temperatures, typically between -5°C and 5°C.[5] Use an ice-salt bath to maintain this temperature range. A rise in temperature will lead to premature decomposition of the diazonium salt.
-
Slow Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the nozzle below the surface of the reaction mixture to prevent localized warming and decomposition.
-
Catalyst Preparation: The CuCl solution should be freshly prepared and active. The Sandmeyer reaction (addition of the diazonium salt solution to the CuCl) should also be carefully temperature-controlled, often between 20-40°C.[5]
-
Monitor for Nitrogen Evolution: The reaction of the diazonium salt with CuCl liberates nitrogen gas. The rate of addition should be controlled to maintain a steady, but not violent, evolution of gas.
Section 4: Analytical and Purification
Q4: What is a reliable analytical method to monitor the reaction and assess the final purity, and what is the best general purification strategy?
A2: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both in-process control and final purity assessment. Recrystallization is the most robust and scalable method for purification.
Analytical Protocol: HPLC
A typical HPLC method for this class of compounds is outlined below. This method should be adapted and validated for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 150 x 4.6 mm | Standard for reverse-phase separation of small aromatic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to keep the carboxylic acid protonated for better peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Common organic solvents for reverse-phase HPLC. |
| Gradient | Start at 35% B, ramp to 90% B over 25 min | A gradient is necessary to elute starting materials, intermediates, and the final product, which have different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 210 nm | Wavelength where benzoic acid derivatives typically have strong absorbance. |
| This table is based on a published method for a similar compound and serves as a starting point.[4] |
Purification Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or a mixture of solvents like ethanol/water or ethyl acetate/heptane.[2]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
References
- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EP4389733A1.
- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.
- Google Patents. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
- Google Patents. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577A.
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- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-4-chloro-2-methoxybenzoic acid
Welcome to the technical support center for 5-Bromo-4-chloro-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the synthesis and handling of this versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and enhance the efficiency and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, synthesis, and reactivity of this compound.
Q1: What is a reliable synthetic route for this compound?
A common and effective strategy is the direct electrophilic bromination of 4-chloro-2-methoxybenzoic acid. The methoxy group is a strong ortho-, para-directing group, while the chloro and carboxylic acid groups are deactivating. The directing power of the methoxy group dominates, favoring substitution at the C5 position, which is ortho to the methoxy group and meta to the other substituents. N-Bromosuccinimide (NBS) is a frequently used brominating agent for such transformations, often in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[1][2]
An alternative route, particularly for large-scale synthesis, could involve a multi-step process starting from more readily available materials like dimethyl terephthalate. This may involve nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction to introduce the chloro group.[1][3]
Q2: What are the primary safety concerns and handling requirements for this compound?
As with many halogenated aromatic compounds, this compound should be handled with care. It is classified as causing skin and eye irritation and may cause respiratory irritation.[4][5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[6] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[5]
Q3: What are the recommended storage conditions for this compound?
The compound is stable under normal laboratory conditions.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Q4: What is the expected reactivity of this molecule in downstream applications like cross-coupling?
This molecule is an excellent substrate for selective cross-coupling reactions, a key feature for its use in drug development. The carbon-bromine bond is weaker and generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira.[7] This reactivity difference (generally I > Br > OTf > Cl) allows for selective functionalization at the C5 position (bromine) while leaving the C4 position (chlorine) intact for a potential subsequent coupling reaction under more forcing conditions.[7][8]
Q5: Which analytical methods are best for confirming the structure and purity of the final product?
A combination of techniques is recommended for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information on the substitution pattern of the aromatic ring.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl).[9]
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final product and identifying any potential impurities or byproducts.[10][11]
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.
Below is a decision-making workflow for addressing common synthetic challenges.
Caption: Troubleshooting workflow for synthesis optimization.
Issue 1: Low Yield of Final Product
Potential Cause 1a: Incomplete Bromination
The stoichiometry of the brominating agent and the reaction temperature are critical. Using too little NBS will result in incomplete conversion, while a large excess can lead to di-brominated byproducts.
Solution: The reaction should be carefully monitored by TLC or HPLC. Optimization studies on related substrates have shown that using approximately 1.2 equivalents of NBS at a controlled temperature (e.g., 0-10°C) provides the best results in terms of yield and purity.[1][2]
Table 1: Optimization of Bromination Conditions (Model Data)
| Entry | NBS (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1.05 | 0-10 | 3 | 85 | 95 |
| 2 | 1.22 | 0-10 | 3 | 94 | 98 |
| 3 | 1.50 | 0-10 | 3 | 92 | 90 (byproducts observed) |
| 4 | 1.22 | 25-30 | 3 | 93 | 94 (byproducts observed) |
This table is based on data for a structurally similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, to illustrate optimization principles.[1][2]
Potential Cause 1b: Product Loss During Workup
This compound is an acid and will be soluble in aqueous base as its carboxylate salt. Premature or incomplete precipitation during acidification will lead to significant yield loss.
Solution: After the reaction, the product must be isolated by careful pH adjustment. The pH of the aqueous solution should be slowly adjusted to approximately 2-3 with an acid like HCl to ensure complete precipitation of the carboxylic acid.[12] Washing the crude solid with a small amount of cold water can help remove inorganic salts without dissolving a significant amount of the product.[12]
Issue 2: Presence of Significant Impurities
Potential Cause 2a: Formation of Isomeric Byproducts
While the C5 position is electronically favored, minor amounts of other brominated isomers can form, complicating purification.
Solution: Maintaining a low reaction temperature during the addition of the brominating agent can enhance the selectivity of the reaction. Purification via recrystallization is often effective at removing these isomers.
Potential Cause 2b: Decarboxylation Side Reaction
Substituted benzoic acids, especially those with ortho-substituents, can undergo decarboxylation at elevated temperatures, leading to the formation of 1-bromo-2-chloro-4-methoxybenzene as a byproduct.[13] Silver-catalyzed decarboxylation protocols for ortho-substituted benzoic acids run at high temperatures (e.g., 120 °C), highlighting the potential for thermal decomposition.[13]
Solution: Avoid excessive heating during the reaction and workup. If the reaction is sluggish, it is preferable to extend the reaction time at a moderate temperature rather than increasing the heat significantly. If decarboxylation is suspected, the byproduct can be identified by GC-MS and its presence suggests that the reaction temperature profile needs to be lowered.
Issue 3: Difficulty with Product Purification
Potential Cause 3a: Co-precipitation of Succinimide
When using N-Bromosuccinimide (NBS) as the brominating agent, the succinimide byproduct can sometimes co-precipitate with the product, making it difficult to achieve high purity.
Solution: A proven method for removing succinimide is to perform a solvent wash or recrystallization with a solvent in which succinimide is highly soluble, such as acetonitrile.[1][2] Refluxing the crude solid mixture in acetonitrile, followed by cooling and filtration, can effectively separate the desired product from the more soluble succinimide byproduct.
Section 3: Recommended Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific scales and equipment.
Protocol 1: Synthesis via Bromination
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., THF or acetonitrile).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Bromination: Add N-Bromosuccinimide (1.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.[1][2]
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the organic solvent under reduced pressure.
-
Isolation: Add water to the residue and adjust the pH to ~2-3 with 1M HCl to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and air dry.[12] Further purify by recrystallization as described in Protocol 2.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, or acetonitrile).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.[10]
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
- Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. Benchchem. Accessed January 21, 2026.
- ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Accessed January 21, 2026.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Thieme. Published August 22, 2022.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. Accessed January 21, 2026.
- 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. ChemicalBook. Accessed January 21, 2026.
- 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET. TCI Chemicals. Published January 30, 2025.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem. Accessed January 21, 2026.
- Ag-catalysed protodecarboxylation of ortho substituted benzoic acids. The Royal Society of Chemistry. Published 2009.
- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem. Accessed January 21, 2026.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. Benchchem. Accessed January 21, 2026.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Thieme. Published August 22, 2022.
- 5-Bromo-2-chloro-4-methylbenzoic acid | C8H6BrClO2 | CID 283003. PubChem. Accessed January 21, 2026.
- 5-Bromo-2-chlorobenzoic acid SAFETY DATA SHEET. Thermo Fisher Scientific. Published December 22, 2025.
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- 12. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
Identification and removal of impurities in 5-Bromo-4-chloro-2-methoxybenzoic acid
Welcome to the technical support center for 5-Bromo-4-chloro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the identification and removal of impurities associated with this compound. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both accuracy and reproducibility in your work.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Removal
This section addresses the most common questions and challenges encountered during the synthesis and purification of this compound.
Q1: What are the most probable impurities I should expect when synthesizing this compound?
A1: The impurity profile is heavily dependent on the synthetic route. However, based on common synthetic pathways involving the bromination of a 4-chloro-2-methoxybenzoic acid precursor, you can anticipate several classes of impurities:
-
Starting Materials: Unreacted 4-chloro-2-methoxybenzoic acid is a common impurity if the reaction does not go to completion.
-
Isomeric Impurities: During the electrophilic bromination of the aromatic ring, positional isomers can be formed. The primary isomeric impurity is often the result of bromination at a different open position on the benzene ring.
-
Over-brominated Products: The addition of more than one bromine atom to the aromatic ring can result in di-bromo or even tri-bromo species (e.g., 3,5-dibromo-4-chloro-2-methoxybenzoic acid). The formation of these is exacerbated by elevated temperatures or an excess of the brominating agent.[1]
-
Reagent-Derived Impurities: If N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present in the crude product.[1]
-
Solvent & Catalyst Residues: Residual solvents from the reaction or purification steps, as well as any catalysts used, can also be present.
Here is a summary of potential impurities and their likely origins:
| Impurity Class | Specific Example | Likely Origin |
| Starting Material | 4-chloro-2-methoxybenzoic acid | Incomplete bromination reaction. |
| Isomeric Impurity | 3-Bromo-4-chloro-2-methoxybenzoic acid | Non-regioselective bromination. |
| Over-reaction | 3,5-Dibromo-4-chloro-2-methoxybenzoic acid | Excess brominating agent or harsh reaction conditions.[1] |
| Reagent By-product | Succinimide | Use of N-Bromosuccinimide (NBS) as the brominating agent.[1] |
| Side-reaction | Demethylated Species | Harsh acidic conditions potentially cleaving the methyl ether. |
Q2: My crude product has a persistent off-white or yellowish color. What causes this and how can I fix it?
A2: A persistent color often indicates the presence of trace, highly conjugated impurities or residual bromine. The underlying cause is typically one of the following:
-
Cause: The formation of colored byproducts, often from minor side reactions or degradation of starting materials under the reaction conditions.
-
Cause: Residual elemental bromine (Br₂) or poly-brominated species, which can be colored.
-
Solution 1 (Chemical Quench): Before workup, quench the reaction mixture with a mild reducing agent like aqueous sodium bisulfite or sodium thiosulfate solution. This will react with and decolorize any residual bromine.
-
Solution 2 (Activated Carbon): During the recrystallization process, add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb many colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing the yield. Use it sparingly (e.g., 1-2% w/w relative to your crude product).
-
Solution 3 (Thorough Recrystallization): A carefully executed recrystallization, as detailed in Section 2, is often sufficient to leave colored impurities behind in the mother liquor.
Q3: I'm struggling to separate my product from an impurity using recrystallization. What should I do?
A3: This is a common challenge, especially with isomeric impurities that have very similar solubility profiles.
-
The Causality: Successful recrystallization relies on a significant difference in solubility between the desired compound and the impurity in the chosen solvent system at high and low temperatures. If the impurity's structure is very similar to the product, finding such a solvent can be difficult.
-
Troubleshooting Steps:
-
Solvent Screening: Do not rely on a single solvent. Systematically screen a range of solvents with varying polarities. Good candidates for substituted benzoic acids include alcohols (ethanol, methanol, isopropanol), acetic acid, water, and their mixtures.[2][3]
-
Employ a Solvent/Anti-Solvent System: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool slowly. This can often effectively precipitate the desired compound while leaving impurities in the mixed-solvent mother liquor.
-
Consider an Alternative Purification Method: If recrystallization fails, column chromatography is the next logical step. A silica gel column using a gradient elution with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a standard approach.
-
Section 2: Troubleshooting Experimental Workflows
This section provides detailed, self-validating protocols for the identification and purification of this compound.
Workflow 1: Impurity Identification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of this compound due to its high resolution and sensitivity for separating structurally similar aromatic acids.
The Logic of Method Selection: Reversed-phase HPLC is ideal here. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. By adding an acid (like phosphoric or trifluoroacetic acid) to the mobile phase, we suppress the ionization of the carboxylic acid group on our molecule.[4] This is critical because the neutral, protonated form of the acid will interact more consistently with the C18 stationary phase, leading to sharper peaks and better, more reproducible separation.
Diagram: General Impurity Analysis Workflow
Caption: Workflow for purity assessment and decision-making.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation:
-
Sample Preparation (Diluent: 50:50 Acetonitrile/Water):
-
Accurately weigh ~10 mg of your crude this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the detector's linear range (e.g., to 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (A standard workhorse column).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or as determined by a UV scan.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
Start at 65% A / 35% B.
-
Ramp to 10% A / 90% B over 25 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Self-Validation: This gradient is designed to first elute more polar impurities, then the main product, and finally any more non-polar (e.g., di-bromo) impurities.[1]
-
-
HPLC Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Mobile phase pH too high; Column degradation; Mass overload. | Ensure acid is in the mobile phase; Try a new column; Inject a more dilute sample. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Adjust the starting %B or make the gradient shallower to increase separation. |
| Ghost Peaks | Contamination in mobile phase or injector; Carryover. | Run a blank gradient; Purge the injector; Use a stronger needle wash solution. |
| Drifting Baseline | Column not equilibrated; Temperature fluctuation. | Increase equilibration time; Ensure stable column temperature. |
Workflow 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. It leverages differences in solubility to separate the product from impurities.
Diagram: Recrystallization Troubleshooting Logic
Caption: Decision tree for common recrystallization problems.
Step-by-Step Recrystallization Protocol (Example using Ethanol/Water):
-
Solvent Selection: Based on patent literature for similar compounds, ethanol, methanol, and isopropanol are excellent starting points.[5] A mixed solvent system like ethanol/water often provides superior results.
-
Dissolution:
-
Place the crude solid (e.g., 10 g) in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.
-
-
Decolorization (If Needed):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Bring the mixture back to a boil for 2-3 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon.
-
-
Crystallization:
-
Method A (Single Solvent): Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Method B (Solvent/Anti-Solvent): To the hot, dissolved solution, add the anti-solvent (e.g., water) dropwise with stirring until the solution becomes persistently cloudy. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again. Cover and cool as in Method A.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Self-Validation:
-
Assess the purity of the dried product using the HPLC method from Workflow 1.
-
Measure the melting point. A sharp melting point close to the literature value indicates high purity.
-
Section 3: Safety Precautions
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: Similar substituted benzoic acids are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
Zhang, Y., Ma, X., Shan, X., Zhang, X., Li, J., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. (2018). [Link]
-
4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. [Link]
-
Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-Up of 5-Bromo-4-chloro-2-methoxybenzoic Acid Synthesis
Introduction
5-Bromo-4-chloro-2-methoxybenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, notably as a key building block for a new class of antidiabetic drugs, the SGLT2 inhibitors.[1][2] While several synthetic routes are documented on a laboratory scale, their transition to industrial production is fraught with challenges. Issues such as impurity control, yield optimization, process safety, and cost-effectiveness become paramount.[3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers and process chemists in navigating the complexities of scaling up this synthesis.
Overview of a Practical Synthetic Pathway
A common and scalable route begins with an accessible starting material like 2-chlorobenzoic acid or its derivatives, proceeding through key steps such as bromination, nitration, reduction, diazotization (Sandmeyer reaction), and hydrolysis.[1][3][4] The specific sequence of these steps is critical for minimizing side-product formation and simplifying purification. A novel and practical industrial process starts from dimethyl terephthalate, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and a final diazotization reaction to yield the target molecule.[1][2]
Caption: Decision tree for troubleshooting low Sandmeyer reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the industrial scale-up of this synthesis? A1: Several steps require careful safety consideration:
-
Handling of Bromine/NBS: Brominating agents are corrosive and toxic. Handle them in well-ventilated areas with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection. [5][6]* Diazotization: The formation of diazonium salts can be highly exothermic and potentially explosive if not controlled. Strict temperature control is mandatory. [1]Additionally, diazonium salts in a dry, solid state are shock-sensitive and should always be kept in solution.
-
Use of Thionyl Chloride: If converting the carboxylic acid to an acid chloride, thionyl chloride is often used. [7]It is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. This step must be performed under anhydrous conditions in a dedicated, well-ventilated reactor.
-
General Handling: The final product and intermediates are irritants. Avoid contact with skin and eyes and prevent dust inhalation. [8][9]Ensure adequate ventilation and use appropriate PPE. [10] Q2: Which analytical techniques are essential for monitoring reaction progress and ensuring final product purity? A2: A robust analytical package is crucial for process control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both reaction monitoring and final purity assessment. [11]A suitable method can quantify the starting material, intermediates, the final product, and any impurities. A typical HPLC method might use a C18 column with a gradient of water and methanol or acetonitrile as the mobile phase, with UV detection. [1]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or byproducts. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates, ensuring the correct isomers have been formed. [1][12] Q3: How can I optimize the final product purification to achieve >99% purity on a large scale? A3: Achieving high purity on an industrial scale relies on a combination of controlled reaction conditions to minimize impurity formation and an efficient final purification step.
-
Minimize Impurity Formation: The most effective purification strategy is to prevent the formation of impurities in the first place. Follow the optimized and controlled reaction conditions outlined in the troubleshooting guide.
-
Recrystallization: Recrystallization is a powerful and scalable technique for purifying solid compounds. [13]The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at all temperatures. For similar benzoic acid derivatives, solvent systems like ethanol/water mixtures are often effective. [7][14]* Washing/Slurrying: Before a final recrystallization, washing or slurrying the crude product in a suitable solvent can remove a significant amount of impurities. For example, an aqueous acid wash followed by a water wash can remove basic and water-soluble impurities.
Key Experimental Protocols
Protocol 1: Optimized Bromination of Methyl 2-amino-5-methoxybenzoate Intermediate
This protocol is adapted from a demonstrated large-scale synthesis. [1]
-
Reactor Setup: Charge a suitable glass-lined reactor with the starting aniline intermediate and acetonitrile.
-
Temperature Control: Cool the stirred mixture to a jacket temperature of 0–10°C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.22 equivalents) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0–10°C. Monitor the reaction progress by HPLC until the starting material is consumed (typically <1%).
-
Initial Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Impurity Removal: Add fresh acetonitrile to the resulting solid mixture. Heat the slurry to reflux for 1 hour. The product is poorly soluble while the succinimide byproduct dissolves.
-
Isolation: Cool the mixture and isolate the solid product by filtration or centrifugation. Wash the cake with cold acetonitrile and dry under vacuum.
Protocol 2: Industrial Scale Diazotization and Sandmeyer Reaction
This protocol is based on an optimized process for high-yield conversion. [1]
-
Precursor Preparation: In a separate reactor, suspend the brominated aniline intermediate in THF. Bubble hydrogen chloride gas through the suspension until saturation to form the hydrochloride salt. Isolate the salt by filtration and dry.
-
Diazotization Setup: Charge a reactor with the isolated hydrochloride salt and concentrated hydrochloric acid. Cool the mixture to between -5°C and 5°C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.3 equivalents) in water. Add this solution dropwise to the stirred suspension over 2-3 hours, maintaining the internal temperature strictly between -5°C and 5°C.
-
Sandmeyer Reaction: In a separate, larger reactor, prepare a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid and cool it to 0-5°C.
-
Transfer: Slowly transfer the cold diazonium salt slurry into the CuCl solution. A vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the reaction temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Product Isolation: Quench the reaction mixture with water. The product will precipitate as a solid. Isolate the crude product by filtration, wash thoroughly with water to remove salts, and dry.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
Table 1: Optimization of the Sandmeyer Reaction [1]
| Entry | NaNO₂ (equivalents) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1.1 | -5 to 5 | 85 |
| 2 | 1.2 | -5 to 5 | 88 |
| 3 | 1.3 | -5 to 5 | 92 |
| 4 | 1.4 | -5 to 5 | 91 |
| 5 | 1.3 | 5 to 10 | 75 |
References
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key. Thieme Connect. [Link]
-
ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Gujarat Pollution Control Board. [Link]
-
Benzoic acid - Wikipedia. Wikipedia. [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- CN1251833A - Process for preparing substituted benzoic acid.
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid catalyst. RSC Advances. [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office. [Link]
-
Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. ACS Publications. [Link]
- US4965406A - Process for the manufacture of benzoic acid and salts thereof.
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. PubChem. [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Minimizing side reactions with 5-Bromo-4-chloro-2-methoxybenzoic acid
Technical Support Center: 5-Bromo-4-chloro-2-methoxybenzoic acid
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence its reactivity in cross-coupling reactions?
A1: this compound has several reactive sites that can participate in various chemical transformations. The aromatic ring is substituted with a bromine atom, a chlorine atom, a methoxy group, and a carboxylic acid group.
-
Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. This differential reactivity allows for selective functionalization at the bromine position while leaving the chlorine atom intact.
-
Carboxylic Acid Group: The carboxylic acid group is a versatile functional handle. It can be converted to an ester, amide, or acid chloride. It is important to note that the acidic proton of the carboxylic acid can interfere with certain organometallic reagents, such as Grignard reagents or organolithiums. Therefore, it is often necessary to protect the carboxylic acid group, typically as an ester, before carrying out reactions with such reagents.
-
Methoxy Group: The methoxy group is generally stable under many reaction conditions. However, under harsh acidic conditions, it can be cleaved to a hydroxyl group.
Q2: What are the most common side reactions observed when using this compound in Suzuki couplings?
A2: The most prevalent side reactions in Suzuki couplings with this compound are:
-
Homocoupling: Dimerization of the boronic acid reagent to form a biaryl byproduct. This is often promoted by high temperatures and the presence of oxygen.
-
Protodeboronation: Cleavage of the carbon-boron bond of the boronic acid, leading to the formation of an arene. This side reaction is often catalyzed by the palladium catalyst and can be exacerbated by the presence of water or other protic solvents.
-
Dehalogenation: Reduction of the carbon-halogen bond, leading to the formation of the corresponding dehalogenated benzoic acid derivative. This can occur via various pathways, including reaction with the phosphine ligand or hydride sources in the reaction mixture.
Q3: How can I minimize the formation of impurities during the synthesis of derivatives of this compound?
A3: Minimizing impurities requires careful control over reaction conditions and purification procedures.
-
Inert Atmosphere: Many of the catalysts and reagents used in cross-coupling reactions are sensitive to air and moisture. Therefore, it is crucial to perform reactions under an inert atmosphere of nitrogen or argon.
-
High-Purity Reagents: The purity of the starting materials, reagents, and solvents can have a significant impact on the outcome of the reaction. Using high-purity materials can help to minimize the formation of side products.
-
Reaction Monitoring: Closely monitoring the progress of the reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: After the reaction is complete, the crude product should be purified to remove any unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). For instance, recrystallization is a common and effective method for purifying the final product. A suitable solvent system, often a mixture of solvents, is used to achieve high purity.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | * Catalyst Selection: Ensure you are using the appropriate palladium catalyst and ligand for the specific transformation. For example, for sterically hindered substrates, a bulky phosphine ligand may be required. * Catalyst Loading: The catalyst loading can have a significant impact on the reaction rate and yield. In some cases, increasing the catalyst loading may be necessary to achieve full conversion. |
| Inefficient Transmetalation | * Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The strength and solubility of the base can influence the reaction outcome. * Solvent System: The solvent system should be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. |
| Decomposition of Boronic Acid | * Reaction Temperature: High temperatures can lead to the decomposition of the boronic acid. It is important to maintain the recommended reaction temperature. * Exclusion of Oxygen: Oxygen can promote the homocoupling of the boronic acid. Degassing the reaction mixture and maintaining an inert atmosphere can help to minimize this side reaction. |
Issue 2: Formation of Di-substituted Byproduct in Nucleophilic Aromatic Substitution
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Nucleophile | * Nucleophile Concentration: Using a large excess of the nucleophile can lead to di-substitution. Carefully controlling the stoichiometry of the nucleophile is important. * Reaction Temperature: Higher temperatures can increase the rate of the second substitution. Running the reaction at a lower temperature may improve selectivity. |
| Activation of the Second Halogen | * Electron-Withdrawing Groups: The presence of the carboxylic acid and the first substituent can activate the second halogen towards nucleophilic attack. * Reaction Time: Prolonged reaction times can lead to the formation of the di-substituted product. Monitoring the reaction closely and stopping it once the mono-substituted product is formed is crucial. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene/water, dioxane/water, or DMF/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF/H₂O | 80 |
Visualizing Reaction Control
Diagram 1: Decision-Making Workflow for Optimizing Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways in nucleophilic aromatic substitution.
References
- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
PubChem. 5-Bromo-2-chloro-4-methylbenzoic acid. [Link]
-
PubChem. 5-Bromo-2-chloro-4-methoxybenzoic acid. [Link]
Sources
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
The Critical Role of Reagent Quality
The successful synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid, a key intermediate in the development of therapeutic agents, is highly dependent on the quality of the starting materials and reagents.[1][2][3] Impurities can lead to a cascade of issues, including reduced yield, formation of difficult-to-remove byproducts, and inconsistencies between batches. This guide will explore the specific impacts of reagent quality and provide actionable solutions.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, with a focus on the role of reagent purity.
Question 1: My reaction yield is consistently low. What are the likely causes related to reagent quality?
Low yields can often be traced back to the purity of your starting materials and reagents. Several factors may be at play:
-
Sub-optimal Purity of Starting Materials: The presence of isomers or other impurities in the starting material, such as 2-chlorobenzoic acid, can lead to the formation of unwanted side products, thereby reducing the yield of the desired product.[4][5]
-
Degradation of Reagents: Reagents like N-bromosuccinimide (NBS) are sensitive to moisture and light.[6] Degradation can lead to a lower effective concentration of the brominating agent, resulting in incomplete reactions.
-
Presence of Inhibitors: Trace impurities in solvents or reagents can act as inhibitors, slowing down or halting the reaction.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Byproduct formation is a common issue directly linked to reagent quality and reaction conditions.
-
Isomeric Impurities: The bromination of 2-chlorobenzoic acid can sometimes yield isomeric byproducts, such as 3-bromo-2-chlorobenzoic acid or 4-bromo-2-chlorobenzoic acid.[4] The selectivity of the bromination is highly dependent on the catalyst and reaction conditions.
-
Over-bromination: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of di-brominated products.
-
Impurities from Solvents: Solvents can contain impurities that may react with the starting materials or intermediates. For example, residual water in aprotic solvents can hydrolyze acid chlorides if they are used as intermediates.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Potential Cause | Mitigation Strategy |
| Isomeric Bromo-chlorobenzoic acids | Non-selective bromination | Use a highly selective brominating agent and catalyst system. Optimize reaction temperature and time. |
| Di-brominated products | Excess brominating agent | Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Monitor the reaction progress closely. |
| Products from solvent impurities | Contaminated solvents | Use high-purity, anhydrous solvents. Consider purifying solvents before use. |
Question 3: How do I properly handle and store reagents to maintain their quality?
Proper handling and storage are paramount for ensuring reagent efficacy and obtaining consistent results.
-
N-bromosuccinimide (NBS): NBS is light-sensitive and hygroscopic. It should be stored in a tightly sealed, amber glass bottle in a cool, dark, and dry place. It is advisable to recrystallize NBS from water or acetic acid if its purity is questionable.
-
Solvents: Anhydrous solvents are critical for many steps in this synthesis. Use freshly opened bottles of anhydrous solvents or purify them using standard laboratory procedures. Store them over molecular sieves to maintain dryness.
-
2-Chlorobenzoic Acid: While relatively stable, it should be stored in a cool, dry place away from incompatible materials. Its purity should be verified by techniques like melting point determination or spectroscopy before use.
Experimental Protocol: Recrystallization of N-bromosuccinimide (NBS)
-
Dissolution: Dissolve the NBS in a minimal amount of hot water (approximately 80-90 °C).
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified NBS crystals under vacuum.
Question 4: What analytical techniques are best for assessing reagent and product quality?
A combination of analytical methods is essential for quality control throughout the synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of both starting materials and the final product.[2] It can effectively separate the desired product from isomers and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the identity of the product and any isolated byproducts.[7][8][9]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds and can be used to identify unknown impurities.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and confirm the transformation of starting materials to products.
Logical Relationship: Analytical Methods for Quality Control
Caption: Application of analytical techniques at different stages of the synthesis.
References
-
Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. ResearchGate. [Link]
-
Huang, L., et al. (2022). Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
- ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [No Source Found]
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. PubChem. [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized M
Sources
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
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- 4. data.epo.org [data.epo.org]
- 5. scribd.com [scribd.com]
- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
How to avoid the formation of regioisomers in halogenated benzoic acid synthesis
Welcome to the technical support center for the synthesis of halogenated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in their synthetic routes. The formation of unwanted regioisomers is a common hurdle that can lead to decreased yields, complex purification processes, and ultimately, project delays.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you gain precise control over the halogenation of benzoic acid and its derivatives. We will explore the underlying principles of electrophilic aromatic substitution and provide actionable strategies to selectively synthesize the desired ortho, meta, or para isomers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding regioisomer formation in the halogenation of benzoic acid.
Question 1: Why am I getting the meta-halogenated product when I want the ortho or para isomer?
This is the most frequent challenge and stems from the inherent electronic properties of the benzoic acid molecule. The carboxylic acid group (-COOH) is a deactivating, meta-directing group for electrophilic aromatic substitution. This means it withdraws electron density from the aromatic ring, making it less reactive than benzene, and directs incoming electrophiles (like Br+ or Cl+) to the meta positions. This is because the carbocation intermediates formed by meta attack are more stable and have less resonance-destabilizing positive charge on the carbon bearing the electron-withdrawing group.
Question 2: Can I use a stronger Lewis acid to force the halogen to the ortho or para position?
While Lewis acids like FeBr₃ or AlCl₃ are essential for generating the electrophilic halogen species, simply increasing their concentration or using a more potent one will not override the powerful meta-directing effect of the carboxylic acid. In fact, harsher conditions may lead to lower yields or side reactions. Achieving ortho or para selectivity requires a different strategic approach, such as the use of a directing group or a different synthetic methodology altogether.
Question 3: Is it possible to synthesize ortho- or para-halogenated benzoic acids directly?
Yes, it is possible, but it requires specific strategies to overcome the natural meta-directing influence of the carboxyl group. The most common and effective methods involve:
-
Directed Ortho Metalation (DoM): This powerful technique uses an organolithium reagent to deprotonate the position ortho to a directing group, creating a nucleophilic center that can then be quenched with an electrophilic halogen source.
-
Blocking/Protecting Groups: In some cases, a bulky group can be temporarily installed to block the more reactive positions, forcing the halogen to add to the desired location.
-
Starting from a Different Precursor: It is often more efficient to start with a precursor that already has the desired substitution pattern. For example, to obtain para-bromobenzoic acid, one could start with para-toluic acid, brominate it, and then oxidize the methyl group to a carboxylic acid.
Question 4: Does the choice of halogen (F, Cl, Br, I) affect the regioselectivity?
The fundamental directing effect of the carboxylic acid group remains the same regardless of the halogen used. However, the reactivity of the halogens differs significantly (F₂ > Cl₂ > Br₂ > I₂), which will influence the reaction conditions required. For instance, iodination often requires an oxidizing agent to generate the iodine electrophile. Regardless of the halogen, direct electrophilic halogenation of benzoic acid will preferentially yield the meta isomer.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides detailed solutions to specific experimental challenges, complete with mechanistic explanations and step-by-step protocols.
Issue 1: Dominant Formation of meta-Halobenzoic Acid
Root Cause Analysis:
As established, the carboxyl group deactivates the aromatic ring and directs incoming electrophiles to the meta position due to electronic effects. The resonance structures of the sigma complex (the intermediate in electrophilic aromatic substitution) show that attack at the ortho and para positions places a destabilizing positive charge adjacent to the electron-withdrawing carboxyl group. The meta-attack intermediate avoids this unfavorable arrangement, making it the kinetically and thermodynamically favored pathway.
Workflow for Achieving High meta-Selectivity:
The following diagram illustrates the standard workflow for synthesizing meta-halobenzoic acids, which leverages the natural directing effect of the carboxyl group.
Caption: Workflow for the synthesis of meta-halobenzoic acids.
Protocol 2.1: Synthesis of meta-Bromobenzoic Acid
This protocol provides a standard method for the selective synthesis of meta-bromobenzoic acid.
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add benzoic acid (5.0 g, 40.9 mmol) and iron powder (0.23 g, 4.1 mmol) to the flask.
-
Reaction: Slowly add bromine (2.3 mL, 45.0 mmol) to the flask. The reaction is exothermic, and the mixture will turn reddish-brown.
-
Heating: Heat the reaction mixture to reflux (approximately 150°C) for 4 hours. The evolution of HBr gas should be observed.
-
Workup: After cooling to room temperature, add 50 mL of water. The crude product should precipitate.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure meta-bromobenzoic acid.
Expected Outcome: This method should yield the meta isomer with high selectivity (>90%).
| Parameter | Value |
| Expected Yield | 70-80% |
| Isomer Distribution | meta: >90%, ortho/para: <10% |
| Purity (post-recrystallization) | >98% |
Issue 2: Need for ortho-Halobenzoic Acid
Root Cause Analysis and Solution:
To overcome the inherent meta-directing effect and achieve ortho selectivity, a powerful technique known as Directed Ortho Metalation (DoM) is employed. This method relies on a directing group (in this case, the carboxylate formed in situ) to chelate a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This chelation brings the base into proximity with the ortho proton, facilitating its abstraction and forming an ortho-lithiated species. This species is a potent nucleophile that can then react with an electrophilic halogen source to install the halogen at the ortho position.
Mechanism of Directed Ortho Metalation:
Caption: Mechanism of Directed Ortho Metalation for ortho-halogenation.
Protocol 2.2: Synthesis of 2-Bromobenzoic Acid via DoM
Safety Note: Organolithium reagents are pyrophoric and react violently with water. This procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents: Add benzoic acid (5.0 g, 40.9 mmol) and dry tetrahydrofuran (THF, 100 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 56 mL, 89.9 mmol, 2.2 eq) via syringe while maintaining the temperature below -70 °C. Stir the resulting slurry for 2 hours.
-
Halogenation: In a separate flask, prepare a solution of bromine (2.3 mL, 45.0 mmol) in 20 mL of dry THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional hour, slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Acidify with 2 M HCl to pH ~2. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-bromobenzoic acid.
Issue 3: Need for para-Halobenzoic Acid
Root Cause Analysis and Solution:
Directly achieving high para-selectivity on benzoic acid is challenging due to the powerful meta-directing effect of the carboxyl group and steric hindrance around the ortho positions. The most reliable and common strategy is to use a precursor that facilitates para-substitution, followed by a subsequent conversion to the carboxylic acid. A classic example is the halogenation of toluene followed by oxidation .
The methyl group of toluene is an activating, ortho,para-directing group. Due to steric hindrance from the methyl group, halogenation often favors the para position. The resulting para-halotoluene can then be oxidized to para-halobenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.
Synthetic Pathway for para-Halobenzoic Acid:
Caption: Two-step synthesis of para-halobenzoic acid from toluene.
Protocol 2.3: Synthesis of 4-Bromobenzoic Acid
This two-step protocol outlines the synthesis of 4-bromobenzoic acid from toluene.
Step A: Synthesis of 4-Bromotoluene
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Setup: In a fume hood, equip a 250 mL flask with a stir bar and a reflux condenser.
-
Reagents: Add toluene (20 mL, 188 mmol) and iron filings (0.5 g) to the flask.
-
Reaction: Slowly add bromine (10.7 mL, 207 mmol) from a dropping funnel over 30 minutes.
-
Heating: Gently heat the mixture to 40-50 °C for 2 hours until the evolution of HBr gas ceases.
-
Workup: Cool the mixture and wash with water, followed by a 10% sodium hydroxide solution, and finally water again. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Purify by fractional distillation to obtain 4-bromotoluene.
Step B: Oxidation to 4-Bromobenzoic Acid
-
Setup: Equip a 1 L flask with a reflux condenser and a mechanical stirrer.
-
Reagents: Add 4-bromotoluene (10.0 g, 58.5 mmol), potassium permanganate (KMnO₄, 23.0 g, 145.5 mmol), and 400 mL of water to the flask.
-
Heating: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The purple color of the permanganate will disappear, and a brown precipitate of MnO₂ will form.
-
Workup: While still hot, filter the mixture to remove the MnO₂. Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is ~2.
-
Purification: The white precipitate of 4-bromobenzoic acid is collected by vacuum filtration, washed with cold water, and can be recrystallized from ethanol/water.
Part 3: Summary of Regiocontrol Strategies
The following table summarizes the primary strategies for achieving the desired regioisomer in the halogenation of benzoic acid.
| Desired Isomer | Strategy | Key Reagents | Mechanistic Principle |
| meta | Direct Electrophilic Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | The -COOH group is a meta-director. |
| ortho | Directed Ortho Metalation (DoM) | 2.2 eq. n-BuLi, then Br₂ or C₂Cl₆ | Chelation-assisted deprotonation at the ortho position. |
| para | Halogenation of Precursor & Oxidation | Toluene -> Br₂/FeBr₃ -> KMnO₄ | The -CH₃ group is an ortho,para-director, with para favored sterically. |
By understanding the electronic and steric factors that govern these reactions and by selecting the appropriate synthetic strategy, you can effectively control the formation of regioisomers and streamline the synthesis of your target halogenated benzoic acids.
References
Critical process parameters for the synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, critical process parameters, and robust troubleshooting strategies. Our goal is to equip you with the necessary technical insights to navigate this synthesis successfully, ensuring high yield and purity.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution, specifically the bromination of 4-chloro-2-methoxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a potent activating, ortho-, para-director, while the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating. The position C5 is ortho to the strongly activating methoxy group and meta to the other two groups, making it the most favorable site for bromination.
The use of N-Bromosuccinimide (NBS) is recommended over elemental bromine (Br₂) as it is a milder, more selective brominating agent, which helps in minimizing the formation of common impurities such as di-brominated products.[1]
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for similar halogenations of aromatic acids.[1][2]
Materials:
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4-chloro-2-methoxybenzoic acid (1.0 equiv)
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N-Bromosuccinimide (NBS) (1.1-1.2 equiv)
-
Concentrated Sulfuric Acid (catalytic amount)
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Dichloromethane (DCM) or other suitable halogenated solvent[2]
-
Saturated Sodium Bicarbonate solution
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Saturated Sodium Thiosulfate solution
-
Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-methoxybenzoic acid (1.0 equiv) in dichloromethane.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Brominating Agent Addition: Add N-Bromosuccinimide (1.1-1.2 equiv) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).[1]
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold saturated solution of sodium thiosulfate to quench any unreacted NBS.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acidic impurities and the catalyst), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent such as methanol or ethanol to obtain the final product, this compound, as a crystalline solid.[2]
Critical Process Parameters
Controlling key parameters is essential for maximizing yield and purity. The following table outlines these parameters and the scientific rationale for their control.
| Parameter | Recommended Range | Rationale & Impact on a Successful Outcome |
| Temperature | 0 - 10°C | Maintaining a low temperature is critical to control the reaction rate and prevent the formation of impurities. Higher temperatures significantly increase the likelihood of di-bromination, where a second bromine atom is added to the aromatic ring, thus reducing the yield of the desired mono-brominated product.[1] |
| NBS Stoichiometry | 1.1 - 1.2 equivalents | Using a slight excess of NBS ensures the complete consumption of the starting material. However, a large excess must be avoided as it directly leads to the formation of di-brominated byproducts and complicates the purification process.[1] |
| Solvent Choice | Halogenated solvents (DCM, Chloroform) | Halogenated solvents like dichloromethane are ideal as they are inert to the reaction conditions and effectively dissolve the starting material. The choice of solvent can also influence reaction kinetics.[2] |
| Reaction Time | 2 - 4 hours (Monitor) | The reaction should be allowed to proceed to completion to maximize yield. Under-reacting will leave starting material, while over-reacting (prolonged time at elevated temperatures) can promote side reactions. Real-time monitoring via TLC or HPLC is the most reliable method to determine the optimal endpoint.[3] |
| Purity of Reagents | High Purity | The purity of the starting material and NBS is paramount. Impurities in the starting material can lead to undesired side products that may be difficult to separate from the final product. |
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yield can stem from several factors:
-
Incomplete Reaction: The most common cause is an incomplete reaction. Verify completion using TLC or HPLC. If starting material remains, consider extending the reaction time at the recommended temperature or adding a small additional portion of NBS (not exceeding 1.2 total equivalents).
-
Sub-optimal Temperature: If the reaction was run at a temperature below 0°C, the reaction rate may be too slow. Ensure the temperature is maintained within the 0-10°C range.
-
Loss During Workup: The product has some solubility in aqueous solutions. During the washing steps, minimize the volume of aqueous solutions used and avoid vigorous, prolonged shaking that can lead to emulsions. Ensure the pH during extraction is carefully controlled.[4]
-
Impure Reagents: Using old or impure NBS can lead to lower reactivity and incomplete conversion.
Q2: My final product is contaminated with a significant amount of di-brominated impurity. How can I avoid this?
A2: The formation of di-bromo species is a classic issue in electrophilic bromination.
-
Strict Temperature Control: This is the most critical parameter. As demonstrated in scaled-up syntheses of similar compounds, the proportion of di-bromo impurity increases significantly with rising temperature.[1] You must maintain the reaction temperature below 10°C.
-
Precise Stoichiometry: Do not use a large excess of NBS. A molar ratio of 1.1 to 1.2 equivalents of NBS relative to the starting material is optimal. Using more than this will drive the reaction towards di-bromination.[1]
-
Controlled Addition: Add the NBS in small portions over time rather than all at once. This keeps the instantaneous concentration of the brominating agent low, favoring mono-substitution.
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction typically points to an issue with the reagents or conditions.
-
Verify Reagent Activity: Ensure your NBS is fresh and has been stored correctly (protected from light and moisture).
-
Check Catalyst: The catalytic amount of sulfuric acid is crucial. If it was omitted or too little was added, the reaction will be exceedingly slow.
-
Moisture Contamination: Ensure your glassware was perfectly dry and you are using an anhydrous solvent. Water can interfere with the reaction.
Q4: I'm having difficulty purifying the final product by recrystallization.
A4: Purification challenges often relate to the solvent system or persistent impurities.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene/heptane).
-
Presence of Succinimide: If NBS was used, the byproduct is succinimide. While it should be largely removed during the aqueous workup, residual amounts can co-precipitate. A wash with water during the workup is effective at removing it. Refluxing the crude product in a solvent like acetonitrile, where succinimide is highly soluble but the product may be less so, can be an effective purification step.[1]
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative, though less practical for large-scale work.
Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to monitor the reaction and confirm the product identity? A1: For reaction monitoring, HPLC is the preferred method for quantitative analysis, allowing you to track the disappearance of the starting material and the appearance of the product.[1] TLC provides a faster, qualitative check. For final product confirmation, techniques like NMR Spectroscopy (¹H and ¹³C) will confirm the structure, Mass Spectrometry (MS) will verify the molecular weight and isotopic pattern (from Br and Cl), and FTIR Spectroscopy will identify functional groups.[5]
Q2: What are the key safety considerations for this synthesis? A2: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Avoid inhalation of dust and skin contact.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Handle with care to minimize exposure.
-
Sulfuric Acid: Is highly corrosive. Add it slowly and carefully.
-
Quenching: The quenching process can be exothermic. Perform it slowly and with cooling.
Q3: Can I use a different starting material, like 4-chloro-2-hydroxybenzoic acid? A3: Yes, this is a viable alternative route. However, it introduces an additional step. You would first need to perform a methylation reaction on the hydroxyl group, typically using a reagent like dimethyl sulfate in the presence of a base (e.g., potassium hydroxide), before proceeding with the bromination step.[4][6] Starting directly with 4-chloro-2-methoxybenzoic acid is more efficient if the material is readily available.
References
- SUZHOU KAIYUAN MINSHENG SCI & TECH CORP. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
- JIANGSU ZHONGYI CHEMICAL TECHNOLOGY CO LTD. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- ZHEJIANG JIUZHOU PHARMACEUTICAL CO LTD. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid.
- JIANGSU ZHONGYI CHEMICAL TECHNOLOGY CO LTD. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
- SUZHOU KAIYUAN MINSHENG SCI & TECH CO LTD. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
-
WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]
- ANNEXURE – 1 Manufacturing Process. (n.d.). 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
- Hubei University of Technology. (2020). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
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- 3. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
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- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Strategic Guide to Synthesis: 5-Bromo-4-chloro-2-methoxybenzoic Acid versus Simpler Halogenated Analogues
Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery
Halogenated benzoic acids are foundational pillars in the architecture of modern pharmaceuticals. Their rigid aromatic scaffold and versatile functional handles make them indispensable starting materials for a vast array of complex molecules, particularly in the realm of kinase inhibitors where precise molecular interactions are paramount.[1][2][3] The strategic placement of halogen atoms can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile.[3]
This guide moves beyond a simple catalog of reagents to offer a comparative analysis of 5-Bromo-4-chloro-2-methoxybenzoic acid , a highly functionalized and synthetically versatile building block. We will dissect how its unique substitution pattern—a strategic combination of bromine, chlorine, and a methoxy group—offers distinct advantages and presents unique challenges compared to its simpler halogenated cousins, such as 4-bromobenzoic acid or 2,4-dichlorobenzoic acid. Through a lens of mechanistic understanding and practical application, we will explore how this single molecule can serve as a linchpin for complex, multi-step synthetic strategies, empowering researchers in drug development to build molecular diversity with precision and control.
Physicochemical Properties: More Than Just Numbers
The reactivity of a substituted benzoic acid is a direct consequence of its electronic and steric properties. The interplay of inductive and resonance effects from each substituent dictates the molecule's behavior in subsequent chemical transformations.
The acidity of the carboxylic acid, for instance, is a critical parameter for reactions like amide bond formation. Electron-withdrawing groups, such as halogens, increase acidity by stabilizing the resulting carboxylate anion through an inductive effect.[4][5][6] Conversely, electron-donating groups like the ortho-methoxy group can have a more complex influence. The "ortho effect" can lead to an increase in acidity due to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid form.[7][8] In some cases, an intramolecular hydrogen bond may form between the ortho substituent and the carboxylic acid, further modulating its properties.[7][9]
Below is a comparative table of key physicochemical properties for our lead compound and selected analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) |
| This compound | C₈H₆BrClO₃ | 265.49 | ~2.5 - 3.0 |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 3.98 |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 2.71 |
| 4-Anisic acid (4-Methoxybenzoic acid) | C₈H₈O₃ | 152.15 | 4.47[10] |
Note: pKa values are estimates and can vary based on the prediction method and experimental conditions.
This data highlights the significant increase in acidity for this compound, a direct result of its polysubstitution. This enhanced acidity can facilitate deprotonation but also requires careful consideration during base-sensitive reactions.
Comparative Synthesis I: The Power of Selective Cross-Coupling
A key strategic advantage of this compound is the presence of two different halogen atoms, bromine and chlorine. This differential reactivity is the cornerstone of sequential, site-selective Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine bond.[11] This allows for the selective functionalization of the C5 position while leaving the C4 position untouched for a subsequent, potentially different, coupling reaction under more forcing conditions.
This stands in stark contrast to mono-halogenated substrates like 4-bromobenzoic acid, which offers only a single reaction site, or di-halogenated substrates like 2,4-dichlorobenzoic acid, where selective coupling is more challenging and often requires specialized catalyst systems.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 7. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. para-anisic acid, 100-09-4 [thegoodscentscompany.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to SGLT2 Inhibitor Synthesis: A Comparative Study of Core Building Blocks
Abstract
The synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a cornerstone in the management of type 2 diabetes, represents a significant achievement in modern medicinal chemistry.[1] The core structure of these drugs, a C-aryl glucoside, offers high metabolic stability compared to its natural O-glucoside predecessor, phlorizin.[2][3] This stability is achieved by forging a robust carbon-carbon bond between the glucose (glycone) and aromatic (aglycone) moieties. The efficiency, stereochemical outcome, and scalability of SGLT2 inhibitor synthesis are critically dependent on the selection of the primary building blocks. This guide provides a comparative analysis of the key glycone and aglycone building blocks used in the industrial-scale synthesis of three leading SGLT2 inhibitors: Dapagliflozin, Canagliflozin, and Empagliflozin. We will dissect the strategic advantages of different synthetic routes, provide supporting data, and detail key experimental protocols to offer researchers and process chemists a comprehensive technical resource.
The Foundational Challenge: Constructing the C-Aryl Glucoside Core
The central challenge in synthesizing "gliflozins" is the stereoselective formation of the β-C-glycosidic bond.[2] The overall synthetic strategy can be deconstructed into two primary stages: the preparation of two key building blocks, followed by their coupling.
-
The Glycone Building Block: A suitably protected glucose derivative that acts as an electrophile.
-
The Aglycone Building Block: An organometallic derivative of the specific diarylmethane scaffold that acts as a nucleophile.
The choice of these building blocks dictates the subsequent reaction pathway, particularly the method for controlling the stereochemistry at the anomeric carbon (C-1 of the glucose ring).
Comparative Analysis of Glycone Building Blocks
Two principal classes of glycone building blocks dominate the synthetic landscape for SGLT2 inhibitors: protected gluconolactones and protected glycosyl halides.
Strategy 1: The Protected Gluconolactone Approach
This is the most prevalent strategy, utilizing a protected D-glucono-1,5-lactone as the key chiral starting material.
-
Key Intermediate: 2,3,4,6-Tetrakis-O-trimethylsilyl (TMS)-D-gluconolactone.
-
Rationale for Use: This building block is readily prepared from inexpensive, commercially available D-gluconolactone and trimethylsilyl chloride.[4] The bulky TMS protecting groups serve a crucial dual purpose: they protect the reactive hydroxyl groups and enhance solubility in organic solvents.[5]
Mechanism of Action: The synthesis proceeds via a two-step sequence:
-
Nucleophilic Addition: An aryl lithium or Grignard reagent, generated from the aglycone halide, attacks the electrophilic carbonyl of the gluconolactone. This forms a lactol (hemiketal) intermediate. This reaction must be conducted at very low temperatures (e.g., -78 °C) to prevent undesired side reactions.[2][6]
-
Stereoselective Reduction: The intermediate lactol is then reduced to form the final C-glucoside. This step is the most critical for establishing the desired β-stereochemistry. The reduction is typically achieved with a hydride source, most commonly triethylsilane (Et₃SiH), in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃).[2][7][8] The Lewis acid activates the anomeric hydroxyl group, leading to an oxocarbenium ion intermediate, which is then attacked by the hydride, preferentially from the axial direction to yield the thermodynamically more stable equatorial (β) product.[2]
Caption: The Gluconolactone approach for C-glycosylation.
Strategy 2: The Glycosyl Halide Approach
An alternative strategy employs a protected glycosyl halide, which can directly couple with the aglycone.
-
Key Intermediate: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
-
Rationale for Use: This building block presents a pre-formed anomeric center that can be displaced. Acetyl protecting groups are used, which are stable but can be removed under different conditions than TMS groups.
Mechanism of Action: This approach typically involves a direct coupling reaction. For instance, an organometallic species derived from the aglycone (like an organozinc or organocopper reagent) can displace the bromide from the glycosyl halide.[9][10] Achieving high β-selectivity can be challenging and often relies on factors like anchimeric assistance from the C-2 protecting group and the specific organometallic reagent used.[11]
Caption: The Glycosyl Halide approach for C-glycosylation.
Comparative Analysis of Aglycone Building Blocks
The aglycone moiety confers the specific identity and properties to each SGLT2 inhibitor. Its synthesis is a multi-step process that precedes the crucial C-glycosylation coupling reaction.
Dapagliflozin
-
Key Aglycone Intermediate: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.[9]
-
Synthesis Strategy: The synthesis of this diarylmethane structure typically begins with 5-bromo-2-chlorobenzoic acid.[8][12] A common route involves a Friedel-Crafts acylation with ethoxybenzene to form a diaryl ketone, which is subsequently reduced to the methylene bridge.[13] An alternative, cleaner protocol uses TiCl₄ for the acylation, followed by reduction.[14]
Caption: Simplified synthetic workflow for Dapagliflozin.
Canagliflozin
-
Key Aglycone Intermediate: 2-(4-Fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene.
-
Synthesis Strategy: The synthesis of this thiophene-containing aglycone also employs a Friedel-Crafts acylation.[15][16] Typically, 2-fluorophenylthiophene is acylated with 5-bromo-2-methylbenzoyl chloride. The resulting ketone is then reduced to the diarylmethane.[15][17] A robust process for this has been optimized using Quality by Design (QbD) principles.[18]
Caption: Simplified synthetic workflow for Canagliflozin.
Empagliflozin
-
Key Aglycone Intermediate: (S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran.
-
Synthesis Strategy: The Empagliflozin aglycone is unique due to its chiral tetrahydrofuran (THF) ring. The synthesis often starts with commercial (S)-3-hydroxytetrahydrofuran and 5-iodo-2-chlorobenzoic acid.[7][19] The route involves ether formation followed by Friedel-Crafts acylation and subsequent reduction of the ketone.[7] An improved process uses Friedel-Crafts alkylation directly, avoiding the ketone reduction step.[10]
Caption: Simplified synthetic workflow for Empagliflozin.
Data-Driven Performance Comparison
The selection of a synthetic route in pharmaceutical manufacturing is driven by efficiency, cost, safety, and robustness. The following table summarizes reported yields for key transformations in the synthesis of these inhibitors, illustrating the practical outcomes of the building block strategies discussed.
| Target Drug | Key Building Blocks | Key Transformation | Reported Yield | Reference |
| Dapagliflozin | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene + Acetyl-protected glucosyl bromide | Iodo-magnesium exchange and coupling | ~50% (overall) | [9] |
| Dapagliflozin | 5-bromo-2-chlorobenzoic acid + Gluconolactone | "Green" one-pot acylation/ketalization | 76% (for diaryl ketal) | [8] |
| Canagliflozin | 5-bromo-2-methylbenzoic acid + Thiophene | Friedel-Crafts acylation to diaryl ketone | 86% | [15][16] |
| Canagliflozin | Diaryl ketone intermediate | Reduction to diarylmethane aglycone | 77% | [15][16] |
| Canagliflozin | Aglycone + TMS-Gluconolactone | Condensation, Hydrogenation, Hydrolysis | 79% (3 steps) | [20] |
| Empagliflozin | 5-iodo-2-chlorobenzoic acid derived aglycone + Gluconolactone | Grignard addition, reduction, deprotection | 73% (4 steps) | [7] |
| Empagliflozin | Aglycone iodide + Acetyl-protected glucosyl bromide | Li-halogen exchange and coupling | 43% (overall) | [10] |
| Empagliflozin | Diaryl ketone intermediate | Reduction to diarylmethane aglycone | 50% (overall for 5 steps) | [21] |
Note: Yields are highly process-dependent and may vary based on scale and specific conditions. This table is for comparative illustration based on published data.
Key Experimental Protocols
To provide actionable insights, we detail the methodologies for the two most pivotal steps in the dominant gluconolactone-based synthetic pathway.
Protocol 1: C-Glycosylation via Organolithium Addition to a Protected Gluconolactone
This protocol is a representative synthesis of the lactol intermediate, adapted from literature procedures for Dapagliflozin synthesis.[6][13]
Objective: To couple the aglycone with the glycone building block.
Materials:
-
Aglycone precursor: 1-bromo-4-chloro-2-(4-ethoxybenzyl)benzene
-
Glycone precursor: 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone
-
Reagent: n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Solvents: Anhydrous Tetrahydrofuran (THF), Toluene
-
Quenching solution: Methanolic solution of methanesulfonic acid
Procedure:
-
Reactor Setup: A dry, nitrogen-purged reactor is charged with the aglycone precursor and anhydrous THF/Toluene (1:4 ratio).
-
Lithiation: The solution is cooled to an internal temperature of -78 °C using a suitable cooling bath.
-
n-BuLi Addition: n-Butyllithium is added dropwise via a syringe pump, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 30-60 minutes to ensure complete formation of the aryllithium species.
-
Gluconolactone Addition: A pre-chilled (-78 °C) solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in toluene is slowly transferred into the reactor containing the aryllithium species, again ensuring the temperature remains below -70 °C.
-
Reaction: The mixture is stirred at -78 °C for 2-3 hours. Reaction progress is monitored by HPLC.
-
Quench: Upon completion, the reaction is carefully quenched by the slow addition of a pre-chilled methanolic solution of methanesulfonic acid.
-
Warm-up & Work-up: The reaction is allowed to warm to room temperature. The layers are separated, and the organic phase is washed with saturated sodium bicarbonate solution and brine. The organic layer, containing the crude lactol intermediate, is dried and concentrated for use in the next step.
Protocol 2: Stereoselective Reduction of the Anomeric Hemiketal
This protocol describes the critical reduction step to form the β-C-glucoside, adapted from literature procedures.[2][8][12]
Objective: To reduce the lactol intermediate with high stereoselectivity for the β-anomer.
Materials:
-
Crude lactol intermediate from Protocol 1
-
Reducing Agent: Triethylsilane (Et₃SiH)
-
Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile/DCM mixture
Procedure:
-
Reactor Setup: A dry, nitrogen-purged reactor is charged with the crude lactol intermediate and anhydrous DCM.
-
Cooling: The solution is cooled to an internal temperature of -20 °C to -40 °C.
-
Reagent Addition: Triethylsilane is added, followed by the slow, dropwise addition of boron trifluoride diethyl etherate, maintaining the low temperature.
-
Reaction: The reaction mixture is stirred at the low temperature, and progress is monitored by HPLC until the starting material is consumed.
-
Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: The mixture is warmed to room temperature and stirred until gas evolution ceases. The layers are separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by crystallization from a solvent system like ethyl acetate/heptane, to yield the pure, protected β-C-glucoside.[8]
Conclusion and Future Outlook
The synthesis of SGLT2 inhibitors is a mature field where the choice of building blocks—primarily a TMS-protected gluconolactone and a bespoke diarylmethane aglycone—is well-established for large-scale manufacturing. The key to a successful synthesis lies in the precise execution of two critical transformations: the low-temperature organometallic addition to the lactone and the highly stereoselective reduction of the resulting hemiketal.
While the gluconolactone route is dominant, research into alternative pathways using glycosyl halides or novel C-glycosylation methods like Zweifel olefination continues, driven by the pursuit of even greater efficiency and milder reaction conditions.[22] Future innovations will likely focus on further process intensification, the development of catalytic and enantioselective methods that reduce the reliance on cryogenic conditions, and the application of continuous flow chemistry to enhance safety and consistency on an industrial scale.
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Reddy, L. H., et al. (2020). Synthesis of empagliflozin analogs with 4,4‐dimethyltetrahydrofuran‐3‐ol. ResearchGate. [Link]
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Various Authors. (2021). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Efficacy of 5-Bromo-4-chloro-2-methoxybenzoic Acid in Multi-Step Synthesis
For the discerning researcher in drug development and medicinal chemistry, the selection of building blocks in a multi-step synthesis is a critical decision that profoundly impacts yield, purity, and overall efficiency. This guide provides an in-depth technical comparison of 5-Bromo-4-chloro-2-methoxybenzoic acid, a versatile, though less documented, reagent. We will explore its synthetic utility, compare its performance with viable alternatives, and provide detailed experimental protocols grounded in established chemical principles.
Introduction: The Strategic Value of Dihalogenated Benzoic Acids
Substituted benzoic acids are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials. The presence of multiple, distinct halogen atoms on the aromatic ring offers a powerful toolkit for medicinal chemists. It allows for selective, stepwise functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the precise construction of complex molecular architectures. The differential reactivity of halogens (I > Br > OTf > Cl) is a cornerstone of this strategy, allowing one position to be addressed while leaving others intact for subsequent transformations.[1][2]
This compound presents a unique combination of features: a reactive bromine atom for initial coupling, a less reactive chlorine atom for later-stage modification, and an electron-donating methoxy group that influences the electronic properties of the ring and can modulate biological activity.
Synthesis of this compound: A Plausible Route
While dedicated literature on the synthesis of this compound is sparse, a viable synthetic pathway can be postulated based on established methods for preparing related dihalogenated and methoxy-substituted benzoic acids. A common strategy involves the halogenation of a suitable precursor.
A logical starting material would be 4-chloro-2-methoxybenzoic acid. The bromination of this substrate would be directed by the existing substituents. The methoxy group is an ortho-, para-director, and the carboxylic acid is a meta-director. The chlorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would likely lead to the desired 5-bromo isomer, although careful optimization would be required to minimize the formation of other isomers.
Proposed Synthetic Workflow:
Sources
A Senior Application Scientist's Guide to Alternatives for 5-Bromo-4-chloro-2-methoxybenzoic Acid in Modern Drug Synthesis
In the landscape of modern pharmaceutical development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. For the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a blockbuster class of drugs for type 2 diabetes, 5-Bromo-4-chloro-2-methoxybenzoic acid and its derivatives have traditionally served as key building blocks. This guide provides an in-depth comparison of alternative reagents and synthetic strategies, offering researchers and drug development professionals a comprehensive overview of the available options, supported by experimental data.
The Incumbent: Understanding the Role of this compound
This compound and its close analogs are important intermediates in the synthesis of various pharmaceuticals, most notably SGLT2 inhibitors like dapagliflozin.[1][2] The halogen substituents on the phenyl ring provide reactive handles for forming the crucial diarylmethane core of these drugs through cross-coupling reactions. The methoxy and carboxylic acid groups are also strategically positioned for further transformations and to influence the molecule's electronic properties.
However, the reliance on pre-functionalized and often costly starting materials like this compound presents several challenges in large-scale drug manufacturing. These can include multi-step synthetic sequences for the starting material itself, the potential for side reactions, and the generation of halogenated waste streams.[3]
Alternative Building Blocks: A Comparative Analysis
The quest for more efficient and cost-effective synthetic routes has led to the exploration of various alternative starting materials. The following sections provide a comparative overview of these alternatives, focusing on their application in the synthesis of SGLT2 inhibitors.
Structurally Simplified Benzoic Acids
A primary strategy to reduce complexity and cost is to start with less functionalized benzoic acid derivatives. This approach shifts the burden of introducing the required substituents to later stages of the synthesis.
| Starting Material | Key Advantages | Key Disadvantages | Representative Application |
| 2-Chlorobenzoic Acid | Readily available and significantly lower cost. | Requires additional steps for bromination, which can lead to isomeric impurities. | Synthesis of dapagliflozin precursor. |
| 5-Bromo-2-chlorobenzoic Acid | Commercially available; simplifies the initial steps compared to starting from 2-chlorobenzoic acid. | Still a relatively complex starting material with associated costs. | A common starting point for dapagliflozin synthesis.[1] |
| Aminosalicylic Acid | Inexpensive and readily available. | Requires multiple steps for methylation, chlorination, and de-esterification. | Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a related intermediate. |
Experimental Insight: The synthesis of dapagliflozin starting from 5-bromo-2-chlorobenzoic acid is a well-established route.[1] However, processes starting from the simpler 2-chlorobenzoic acid are also utilized in industrial settings, despite the need for a subsequent bromination step. The choice often comes down to a trade-off between the cost of the starting material and the efficiency of the subsequent transformations.
Alternative Coupling Strategies and Reagents
The core of SGLT2 inhibitor synthesis involves the formation of a C-C bond between the substituted phenyl ring and a glucose derivative. The choice of coupling partners and reaction conditions is another area where alternatives to the traditional use of halogenated benzoic acids are emerging.
Workflow for SGLT2 Inhibitor Synthesis via Friedel-Crafts Acylation:
Caption: Comparison of synthetic workflows for the diarylmethane core.
One of the most significant advancements has been the use of organolithium reagents derived from aryl bromides, which then react with a protected gluconolactone. This approach, followed by reduction, directly forms the desired C-aryl glycoside.[1] This strategy offers a more convergent and often higher-yielding route to the core structure of SGLT2 inhibitors.
Experimental Protocol: Synthesis of a Dapagliflozin Precursor via Aryl Lithium Addition
-
Preparation of the Aryl Lithium Reagent: 5-bromo-2-chloro-4-ethoxyphenyl)methane is dissolved in a mixture of anhydrous THF and toluene and cooled to -78°C. n-Butyllithium is then added dropwise to facilitate the lithium-halogen exchange, forming the aryl lithium species.
-
Coupling with Gluconolactone: A solution of trimethylsilyl-protected gluconolactone in toluene is added to the freshly prepared aryl lithium reagent at -78°C. The reaction is stirred for a specified time to allow for the nucleophilic addition to occur.
-
Reductive Deoxygenation: The resulting intermediate is then treated with a reducing agent, such as triethylsilane, in the presence of a Lewis acid like boron trifluoride etherate, to yield the C-aryl glycoside.
-
Deprotection: The protecting groups on the glucose moiety are subsequently removed to afford the final dapagliflozin molecule.
This method has been shown to be highly effective, with reported overall yields for the synthesis of dapagliflozin reaching up to 79% in some optimized procedures.[1]
The Future Horizon: C-H Functionalization
A paradigm shift in synthetic chemistry is the move towards direct C-H functionalization.[4] This strategy avoids the need for pre-installed halogen "handles" on the aromatic ring, offering a more atom-economical and potentially shorter synthetic route.
While still an emerging area for the industrial synthesis of SGLT2 inhibitors, research has demonstrated the feasibility of palladium-catalyzed C-H activation to form C-C bonds on substituted phenyl rings.[5] This approach could, in theory, allow for the direct coupling of a simpler, non-halogenated benzoic acid derivative with the glucose moiety or a precursor.
Conceptual Workflow for C-H Functionalization in SGLT2 Inhibitor Synthesis:
Caption: Conceptual workflow of a C-H functionalization approach.
The primary advantages of a C-H functionalization approach would be:
-
Reduced Step Count: Potentially shortening the overall synthetic sequence.
-
Improved Atom Economy: Avoiding the use and subsequent disposal of halogenated compounds.
-
Access to Novel Analogs: Facilitating the synthesis of a wider range of derivatives for structure-activity relationship studies.
However, challenges such as regioselectivity and catalyst cost and turnover currently limit the widespread industrial application of this technology for complex drug molecules.
Conclusion and Future Outlook
While this compound remains a relevant and widely used starting material in the synthesis of SGLT2 inhibitors, the pharmaceutical industry is increasingly embracing alternative strategies that offer improved efficiency, lower costs, and a better environmental profile. The use of simpler benzoic acid derivatives in combination with robust coupling methodologies, such as those involving aryl lithium reagents, represents the current state-of-the-art for large-scale production.
Looking ahead, the continued development of C-H functionalization techniques holds the promise of further revolutionizing the synthesis of this important class of drugs. As these methods mature and become more scalable, they are poised to offer even more elegant and sustainable solutions for the synthesis of complex pharmaceutical agents. For researchers and drug development professionals, a thorough understanding of these evolving synthetic landscapes is essential for making informed decisions that will shape the future of drug manufacturing.
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PubMed Central. (n.d.). Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2. Retrieved from [Link]
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ResearchGate. (n.d.). State‐of‐the‐art enantioselective C−H functionalization of phenyl rings. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
- PubMed. (2017). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
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Performance comparison of different synthetic routes to 5-Bromo-4-chloro-2-methoxybenzoic acid
A Comparative Guide to the Synthetic Strategies for 5-Bromo-4-chloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Routes: A Detailed Analysis
Two primary retrosynthetic approaches are considered, starting from commercially available and cost-effective precursors. The choice between these routes will depend on factors such as laboratory capabilities, desired scale, and tolerance for specific reagents.
Route 1: Late-Stage Bromination of a Chlorinated Precursor
This strategy focuses on introducing the bromine atom in the final step, leveraging the directing effects of the existing substituents on a 4-chloro-2-methoxybenzoic acid backbone.
Route 2: Early-Stage Bromination and Subsequent Chlorination
In this alternative pathway, the bromine atom is introduced early in the synthetic sequence, followed by a regioselective chlorination of a brominated intermediate.
Route 1: Synthesis via Late-Stage Bromination
This synthetic pathway commences with the readily available 4-chloro-2-hydroxybenzoic acid. The key steps involve methylation of the phenolic hydroxyl group, followed by regioselective bromination of the resulting 4-chloro-2-methoxybenzoic acid.
Causality Behind Experimental Choices
The initial methylation of 4-chloro-2-hydroxybenzoic acid is a critical step to protect the hydroxyl group and to introduce the required methoxy moiety. Dimethyl sulfate is a common and effective methylating agent for this transformation. The subsequent bromination is directed by the activating methoxy group and the deactivating, yet ortho-, para-directing chloro and carboxylic acid groups. The methoxy group is a strong activating group and will primarily direct the incoming electrophile (bromine) to the ortho and para positions. In this case, the C5 position is para to the methoxy group and ortho to the chloro group, making it the most likely site for bromination.
Experimental Protocol: Route 1
Step 1: Synthesis of 4-Chloro-2-methoxybenzoic acid
-
To a solution of 4-chloro-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-chloro-2-methoxybenzoate.
-
Hydrolyze the crude ester without further purification by dissolving it in a mixture of methanol and a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-chloro-2-methoxybenzoic acid.
Step 2: Synthesis of this compound
-
Dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent, such as acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove succinimide and any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via Early-Stage Bromination
This approach begins with 2-methoxybenzoic acid, proceeds through an early-stage bromination, and concludes with a regioselective chlorination.
Causality Behind Experimental Choices
Starting with 2-methoxybenzoic acid, the initial bromination is expected to occur at the C5 position, which is para to the activating methoxy group and less sterically hindered than the C3 position. The subsequent chlorination of 5-bromo-2-methoxybenzoic acid is directed by the methoxy and carboxyl groups. The strong activating effect of the methoxy group will direct the incoming chlorine to the ortho (C3) or para (C5, already brominated) positions. The carboxylic acid group is deactivating and meta-directing. The chloro group is ortho, para-directing. Given these directing effects, chlorination is anticipated at the C4 position.
Experimental Protocol: Route 2
Step 1: Synthesis of 5-Bromo-2-methoxybenzoic acid
-
Dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash with water, and then a dilute solution of sodium bisulfite to remove any excess bromine.
-
Wash again with water and dry the solid to yield 5-bromo-2-methoxybenzoic acid.
Step 2: Synthesis of this compound
-
To a solution of 5-bromo-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane or acetic acid, add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq).
-
A catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) may be required to facilitate the chlorination.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
If using dichloromethane, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If using acetic acid, precipitate the product by adding ice-water.
-
Purify the crude product by recrystallization to obtain pure this compound.
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2.
Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route is a critical decision based on a multi-faceted analysis of yield, purity, cost, safety, and scalability. Below is a comparative table summarizing the key performance indicators for the two proposed routes.
| Parameter | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Starting Material | 4-Chloro-2-hydroxybenzoic acid | 2-Methoxybenzoic acid |
| Key Reagents | Dimethyl sulfate, NBS, Acetic Acid | Bromine, NCS, Lewis Acid |
| Anticipated Yield | Moderate to High | Moderate |
| Potential for Impurities | Isomeric bromination products | Isomeric chlorination products |
| Scalability | Good; avoids handling elemental bromine in later stages. | Fair; requires careful handling of liquid bromine. |
| Safety Considerations | Dimethyl sulfate is toxic and carcinogenic. NBS is a safer alternative to liquid bromine. | Liquid bromine is highly corrosive and toxic. Lewis acids can be moisture sensitive. |
| Cost-Effectiveness | Starting material is relatively inexpensive. | Starting material is generally affordable. |
| Key Advantages | Higher potential for regioselectivity in the final bromination step. Avoids the use of elemental bromine. | Fewer steps if starting from 2-methoxybenzoic acid. |
| Key Disadvantages | Requires an initial methylation and subsequent hydrolysis step. | Potential for lack of regioselectivity in the chlorination step, leading to difficult purification. Use of hazardous liquid bromine. |
Conclusion and Recommendations
Both proposed synthetic routes offer viable pathways to this compound.
Route 1 is recommended for its potentially higher regioselectivity in the critical bromination step, which is guided by the strong directing effect of the methoxy group and the existing chloro-substituent. The use of N-bromosuccinimide also presents a significant safety advantage over elemental bromine, particularly for larger scale synthesis. While this route involves an additional methylation and hydrolysis step, the overall process control and potential for a cleaner product profile make it a more robust choice for reliable synthesis.
Route 2 may be considered for smaller-scale laboratory synthesis where the handling of liquid bromine is manageable. However, the potential for the formation of isomeric byproducts during the chlorination step could complicate purification and lower the overall yield of the desired product.
Ultimately, the choice of synthesis will be dictated by the specific requirements of the research or development program, including scale, purity requirements, and available resources. It is strongly advised that small-scale pilot experiments be conducted to optimize reaction conditions and validate the chosen route before proceeding to a larger scale.
References
While no direct synthesis of this compound was found in the initial literature search, the proposed synthetic steps are based on well-established organic chemistry principles and analogous transformations reported for similar molecules. The following references provide context and support for the proposed reaction types:
- Synthesis of Substituted Benzoic Acids: For examples of bromination and chlorination of benzoic acid derivatives, refer to patents such as CN113321577A and CN105237422A, which describe the preparation of rel
- Methylation of Phenolic Hydroxyl Groups: The use of dimethyl sulfate for the methylation of hydroxyl groups is a standard and widely documented procedure in organic synthesis.
- Electrophilic Aromatic Substitution: The directing effects of substituents on the benzene ring are fundamental principles of organic chemistry, detailed in standard textbooks and review articles. The regioselectivity of the proposed bromination and chlorination steps is predicted based on these established principles.
-
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid: CN105237422A describes the synthesis of a closely related molecule, providing insights into chlorination and methylation of substituted aminobenzoic acids.[1]
-
Synthesis of 5-bromo-2-chlorobenzoic acid: CN113321577A provides a method for synthesizing 5-bromo-2-chlorobenzoic acid from 2-chlorobenzonitrile, which involves bromination and hydrolysis.[2]
Sources
A Senior Scientist's Guide to Benchmarking the Purity of 5-Bromo-4-chloro-2-methoxybenzoic Acid
In the landscape of pharmaceutical research and drug development, the starting materials' purity is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. For complex intermediates like 5-Bromo-4-chloro-2-methoxybenzoic acid, a crucial building block in the synthesis of various therapeutic agents, even trace impurities can lead to unwanted side reactions, lower yields, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of commercially available this compound.
The methodologies presented herein are grounded in established analytical principles and are designed to provide a high degree of confidence in the purity assessment. We will explore a dual-pronged approach, leveraging the separating power of High-Performance Liquid Chromatography (HPLC) for impurity profiling and the absolute quantitation capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an unbiased purity assignment.
The Critical Role of Purity in Drug Discovery
The journey from a chemical intermediate to a life-saving drug is paved with precision. High-purity reagents are fundamental to this process for several key reasons:
-
Ensuring Efficacy and Safety: The presence of unknown impurities can have unforeseen pharmacological effects, potentially leading to adverse reactions or masking the true activity of the intended compound.
-
Improving Reproducibility: Consistent purity across different batches of starting material is essential for reproducible synthetic outcomes and reliable biological screening data.
-
Accelerating Development: Utilizing well-characterized, high-purity materials from the outset can prevent costly delays and rework during later stages of drug development.
Comparative Purity of Commercial this compound
A survey of various chemical suppliers reveals that this compound is typically available with a stated purity of 98% or higher. However, the nature and quantity of the remaining impurities can vary significantly between sources. The following table provides a representative comparison based on publicly available data and typical certificates of analysis.
| Supplier | Stated Purity | Analytical Method Cited | Common Impurities Noted |
| Supplier A | ≥ 98% | HPLC | Isomeric impurities, residual solvents |
| Supplier B | > 99% | HPLC, NMR | Unspecified |
| Supplier C | 98% min | Not Specified | Potential for dibromo impurities |
| Supplier D | ≥ 98% | Not Specified | Unspecified |
Note: This table is illustrative. Researchers should always refer to the supplier-specific Certificate of Analysis for detailed batch information.
A Validated Workflow for Purity Determination
To establish a comprehensive and reliable purity value, a multi-technique approach is recommended. The following workflow provides a self-validating system for benchmarking the purity of this compound.
Caption: Experimental workflow for purity benchmarking.
Experimental Protocols
Part 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating the target compound from structurally similar impurities. The following method is adapted from established protocols for related brominated benzoic acids and is suitable for identifying and semi-quantifying impurities.[1][2]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: A typical gradient would start at a lower concentration of Mobile Phase B (e.g., 30-40%) and ramp up to a higher concentration (e.g., 90-95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (solvent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Identify the main peak corresponding to this compound.
-
Calculate the area percent of all impurity peaks relative to the total peak area. For more accurate quantitation, especially for unknown impurities, response factors should be determined.
-
Part 2: Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)
Rationale: qNMR is a primary ratio method of measurement that allows for the direct quantification of a compound against a certified internal standard, without the need for a calibration curve of the analyte itself.[3][4] This technique provides an absolute purity value (mass fraction) and is orthogonal to chromatographic methods.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Materials:
-
This compound sample.
-
A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H-NMR spectrum with at least one signal that is well-resolved from any analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the internal standard are fully soluble.
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of the this compound sample into a clean vial.
-
Accurately weigh (to 0.01 mg) a known amount of the internal standard into the same vial. The molar ratio of sample to standard should be roughly 1:1.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
A 90° pulse angle.
-
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (analyte) and a well-resolved signal from the internal standard (IStd).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IStd / I_IStd) * (MW_analyte / MW_IStd) * (m_IStd / m_analyte) * P_IStd
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Interpreting the Results: A Holistic View
By combining HPLC and qNMR, a comprehensive picture of the sample's purity emerges. HPLC provides a detailed profile of impurities, which is crucial for understanding the synthetic route's efficiency and potential downstream issues. qNMR, on the other hand, delivers a highly accurate, absolute purity value that can be used to qualify the material for sensitive applications. Discrepancies between the two methods can highlight the presence of non-UV active impurities (which HPLC might miss) or issues with the integration of broad peaks in the NMR spectrum.
This rigorous, multi-faceted approach to purity determination empowers researchers to make informed decisions about the quality of their starting materials, ultimately contributing to the robustness and success of their research and development endeavors.
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SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Available at: SIELC Technologies. [Link]
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Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Available at: University of Illinois Chicago. [Link]
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Saito, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry. [Link]
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Pharmaffiliates. (n.d.). 5-Bromo-4-methoxy-2-methylbenzoic Acid. Available at: Pharmaffiliates. [Link]
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King Life Sciences. (n.d.). 5-Bromo-2-Chloro-Benzoic Acid - High Purity 98% At Attractive Prices. Available at: King Life Sciences. [Link]
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Napolitano, J. G., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PubMed Central. [Link]
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Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: Chromatography Today. [Link]
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A Senior Application Scientist's Guide to Profiling Cross-Reactivity of 5-Bromo-4-chloro-2-methoxybenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the therapeutic potential of benzoic acid derivatives is well-established, serving as a versatile scaffold for a multitude of pharmaceutical agents.[1][2] Compounds built around the 5-Bromo-4-chloro-2-methoxybenzoic acid core represent a promising chemical space. However, a critical aspect of preclinical development is the characterization of a compound's selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or even mask the true mechanism of action, making a thorough understanding of a molecule's binding profile essential.[3][4]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for data interpretation and comparison against alternative scaffolds.
Pillar I: Strategic Target Nomination for Cross-Reactivity Screening
The journey to understanding a compound's selectivity begins not in the lab, but with a strategic, in silico and literature-based assessment. The structure of this compound does not immediately suggest a single, obvious target class. Its features—a halogenated aromatic ring and a carboxylic acid—are common motifs in medicinal chemistry. Therefore, a broad, yet informed, screening strategy is paramount.
Initial Hypothesis Generation:
Given the structural alerts within the scaffold, a primary area of concern for off-target activity is the kinome. Protein kinases are a large family of enzymes that share a conserved ATP-binding pocket, making them susceptible to promiscuous inhibition by small molecules.[5] Additionally, the acidic nature of the benzoic acid moiety suggests potential interactions with receptors or enzymes that have positively charged binding pockets.
Recommended Initial Screening Panels:
-
Kinase Panel: A broad kinase panel is the cornerstone of any comprehensive cross-reactivity study.[6] We recommend a panel that includes representatives from all major branches of the human kinome tree.
-
GPCR Panel: While less likely than kinase interactions, G-protein coupled receptor (GPCR) binding should be assessed, particularly against receptors known to bind small molecule ligands.
-
General Cytotoxicity: A foundational assessment of a compound's general toxicity to cells is crucial to distinguish between specific off-target effects and non-specific cellular damage.[7]
Pillar II: Experimental Workflows for Robust Cross-Reactivity Profiling
The following protocols are designed to be self-validating, providing a clear path from initial screening to more detailed characterization of any identified off-target interactions.
Experimental Workflow Overview
Caption: A decision-making tree for interpreting primary cross-reactivity screening data.
Conclusion
A systematic and rigorous evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of robust drug discovery. By employing a multi-faceted approach that combines broad panel screening with detailed follow-up studies, researchers can build a comprehensive selectivity profile for their this compound derivatives. This, in turn, enables more informed decisions, reduces the likelihood of late-stage failures, and ultimately contributes to the development of safer and more effective medicines.
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- Singh, S., et al. (2025).
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PubChem. (n.d.). 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-chloro-4-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]
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Validating 5-Bromo-4-chloro-2-methoxybenzoic Acid as a Novel Therapeutic Candidate: A Comparative Guide to Target Identification and In Vitro Evaluation
Introduction: The Rationale for Investigating 5-Bromo-4-chloro-2-methoxybenzoic Acid
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide focuses on this compound, a compound of interest due to its structural similarity to a class of molecules known for a wide array of biological activities: the substituted benzoic acids. While direct biological data for this specific molecule is not yet widely available, its chemical architecture provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the realms of anti-inflammatory and anticancer applications.
Substituted benzoic acids are known to exhibit a diverse range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3][4] The nature and position of the substituents on the benzene ring play a crucial role in determining the specific biological activity and potency of these compounds.[5] The presence of halogen atoms, such as bromine and chlorine, along with a methoxy group on the benzoic acid scaffold of this compound, suggests the potential for unique interactions with biological targets.
This guide will provide a comprehensive framework for researchers and drug development professionals to validate the therapeutic potential of this compound. We will present a comparative analysis with established drugs, detailed experimental protocols for target validation, and a clear path for data interpretation, thereby empowering researchers to unlock the therapeutic promise of this novel compound.
Comparative Structural Analysis: Benchmarking Against Established Therapeutics
To formulate a targeted validation strategy, it is instructive to compare the structure of this compound with well-characterized drugs that act on relevant therapeutic targets. For this guide, we will focus on two primary areas of investigation: anti-inflammatory and anticancer activities.
1. Anti-inflammatory Potential: Comparison with Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[6] The anti-inflammatory properties of many benzoic acid derivatives are attributed to their ability to inhibit COX enzymes.[1]
-
Structural Similarities and Differences: While structurally distinct from the pyrazole scaffold of celecoxib, this compound shares the core feature of a substituted aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the electron-donating methoxy group, may influence its binding affinity and selectivity for COX enzymes.
2. Anticancer Potential: Comparison with Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent that primarily works by intercalating into DNA and inhibiting topoisomerase II, leading to cancer cell death.[3][7][8] Numerous benzoic acid derivatives have also demonstrated cytotoxic effects against various cancer cell lines.[2][9]
-
Divergent Mechanisms, Common Goal: The potential anticancer activity of this compound is unlikely to mimic the DNA-intercalating mechanism of doxorubicin. Instead, its activity may stem from the modulation of other cellular pathways critical for cancer cell survival and proliferation, a known characteristic of some substituted benzoic acids.
This comparative analysis provides a logical starting point for our investigation, leading us to hypothesize that this compound may exert its therapeutic effects through the inhibition of inflammatory enzymes like COX-2 and by inducing cytotoxicity in cancer cells.
Experimental Validation: A Step-by-Step Guide
The following section provides detailed, self-validating protocols to test our hypotheses. These workflows are designed to be robust and reproducible, providing a solid foundation for your research.
Workflow for Validating Therapeutic Potential
Caption: A streamlined workflow for the validation of this compound.
In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay
This assay will determine the ability of this compound to inhibit the activity of human recombinant COX-2.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [10]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.
-
Prepare the COX assay buffer, COX probe, and arachidonic acid substrate as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399G).
-
Prepare a stock solution of Celecoxib in DMSO as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of diluted test compound or positive control to the respective wells. For the enzyme control well, add 10 µL of assay buffer.
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Add the COX probe and cofactor solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes at 25°C.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound and celecoxib.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Comparative Performance Data:
| Compound | Target | IC50 | Reference |
| Celecoxib | Human Recombinant COX-2 | 40-50 nM | [11][12] |
| This compound | Human Recombinant COX-2 | To be determined |
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Experimental Protocol: MTT Assay
-
Cell Culture and Plating:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin (positive control) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay and Absorbance Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Comparative Performance Data:
| Compound | Cell Line | IC50 (48h) | Reference |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1.25-1.65 µM | [13][14] |
| A549 (Lung Cancer) | ~5.05 µM | [15] | |
| HepG2 (Liver Cancer) | Variable | [16] | |
| This compound | MCF-7, A549, HepG2 | To be determined |
Elucidating the Mechanism of Action: Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [17][18][19]
-
Cell Treatment:
-
Seed and treat the cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include untreated and positive controls (e.g., Doxorubicin).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) indicates early apoptotic cells.
-
PI signal indicates late apoptotic or necrotic cells.
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
An increase in the Annexin V-positive population upon treatment with the compound indicates the induction of apoptosis.
-
Signaling Pathway Visualization
Proposed Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
General Apoptotic Pathway
Caption: A simplified overview of the apoptotic cascade potentially induced by the test compound.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial validation of this compound as a potential therapeutic agent. By systematically evaluating its anti-inflammatory and anticancer properties in comparison to established drugs, researchers can generate the critical data needed to justify further investigation.
Positive results from these in vitro studies, such as potent COX-2 inhibition or selective cytotoxicity against cancer cells, would warrant progression to more advanced studies. These could include broader kinase profiling, in vivo efficacy studies in animal models of inflammation or cancer, and detailed pharmacokinetic and toxicological assessments.
The journey of drug discovery is an iterative process of hypothesis, experimentation, and refinement. This guide serves as the foundational first step in potentially uncovering a new therapeutic option for patients in need.
References
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). ResearchGate. [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). Luhata Lokadi Pierre, Namboole Munkombwe Moses and Cheuka Mubanga Peter. [Link]
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Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. (2022). Journal of Advanced Veterinary Research. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). PMC. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2021). MDPI. [Link]
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IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table. (n.d.). ResearchGate. [Link]
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IC50 of doxorubicin for human lung cancer cells | Download Table. (n.d.). ResearchGate. [Link]
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MTT assay of doxorubicin using untreated and plant extract-pretreated... (n.d.). ResearchGate. [Link]
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THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
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Synthesis and anti-inflammatory activity of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase. (2018). PubMed. [Link]
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Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (2018). PMC. [Link]
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In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2022). NIH. [Link]
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In vitro human recombinant COX II assay results. (n.d.). ResearchGate. [Link]
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(PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). ResearchGate. [Link]
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A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin. (2023). MDPI. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. [Link]
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Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. [Link]
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p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model. (2023). Spandidos Publications. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]
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Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. (n.d.). DergiPark. [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). MDPI. [Link]
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Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. (2021). PubMed Central. [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2016). PMC. [Link]
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In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. (2022). PMC. [Link]
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IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]
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Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. (2020). Taylor & Francis Online. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. [Link]
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Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. [Link]
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Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines. (2010). Anticancer Research. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-chloro-2-methoxybenzoic Acid
Welcome to your definitive resource for the safe and compliant disposal of 5-Bromo-4-chloro-2-methoxybenzoic acid. As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides not just procedural steps but also the scientific rationale behind them, ensuring that these protocols become an integral part of your laboratory's safety culture. The information herein is designed to be immediately actionable, empowering you to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile of this compound
Before we delve into the disposal procedures, it's crucial to understand the inherent risks associated with this compound. A thorough risk assessment is the foundation of safe laboratory practice.
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[1][2] It is known to cause skin irritation and serious eye irritation.[1][2] While not considered a significant fire risk, it is non-combustible and may emit corrosive fumes if exposed to fire.[3] Ingestion may be harmful.[4]
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | Causes skin irritation upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] |
| Serious Eye Irritation | Can cause serious and potentially damaging eye irritation. | Always wear safety glasses with side shields or chemical goggles.[1][2] |
| Hazardous Combustion Products | May emit corrosive fumes in a fire.[3] | In case of fire, use extinguishing media suitable for the surrounding area and wear breathing apparatus.[3] |
| Potential Ingestion Hazard | May be harmful if swallowed.[4] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[5] |
This hazard profile dictates that this compound must be treated as a hazardous waste.[6] Disposal via standard trash or sewer systems is strictly prohibited.[6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This means its journey from generation to final disposal must be meticulously managed and documented.
Below is a detailed workflow for the safe disposal of this chemical.
Caption: Figure 1: Disposal Workflow for this compound
-
Action: As soon as you deem the this compound (or any material contaminated with it) as waste, it must be treated as hazardous waste.[6]
-
Rationale: A chemical becomes waste when it is no longer intended for use.[6] Prompt identification prevents accidental use and ensures it enters the correct waste stream immediately.
-
Procedure:
-
Action: Choose a suitable container and label it correctly before adding any waste.
-
Rationale: Proper containment and labeling are critical for preventing leaks, reactions, and ensuring the safety of all personnel, including those who will handle the waste downstream.
-
Procedure:
-
Container Selection:
-
Use a container made of a material compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[9][10]
-
Ensure the container is in good condition, with no cracks or signs of deterioration.[10]
-
The container should be large enough to hold the expected amount of waste without being overfilled. A good rule of thumb is to fill containers to no more than 90% of their capacity to allow for expansion.[10]
-
-
Labeling:
-
The label must be durable and clearly legible.
-
It should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazard characteristics (e.g., "Irritant")[8]
-
The date when waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or lab[8]
-
-
-
-
Action: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Rationale: SAAs are designated locations at or near the point of waste generation, designed to safely accumulate hazardous waste before it is moved to a central storage area.[10][11] This minimizes the transport of hazardous materials within the lab.
-
Procedure:
-
The SAA must be under the control of the person generating the waste.
-
Keep the waste container closed at all times, except when adding waste.[6][11]
-
Store the container in a secondary containment bin or tray to catch any potential leaks.[9]
-
Inspect the SAA weekly for any signs of leaks or container degradation.[10]
-
Accumulation limits in an SAA are typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[11] Once these limits are reached, the waste must be moved to the central storage area within three days.[11]
-
-
Action: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6][10]
-
Rationale: Final disposal of hazardous waste must be carried out by facilities permitted to handle, treat, and dispose of such materials, in strict accordance with EPA and local regulations.[12]
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves an online form or a direct call to the EHS department.
-
Ensure all paperwork, including any required manifests, is completed accurately. The manifest is a legal document that tracks the waste from your lab to its final destination.[13]
-
Emergency Procedures: Managing Spills
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles. For larger quantities of dust, a respirator may be necessary.[3]
-
Carefully sweep or vacuum up the spilled material. Avoid generating dust.[3][5] If using a vacuum, it must be rated for hazardous dust collection.
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[3][6]
-
Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Provide them with the name of the chemical and a copy of the SDS if possible.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Waste Minimization: A Proactive Approach
A core principle of modern laboratory management is waste minimization.[11] Reducing the amount of hazardous waste generated is not only environmentally responsible but also cost-effective.
-
Source Reduction: Order only the quantity of this compound required for your experiments.[11]
-
Scale Reduction: Where feasible, reduce the scale of your experiments to use smaller quantities of the chemical.[11]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[9]
-
Substitution: If possible, investigate whether a less hazardous chemical can be substituted in your protocol.[11]
By adhering to these detailed procedures, you are not only ensuring the safe and compliant disposal of this compound but also contributing to a safer research environment for yourself and your colleagues.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management.
- The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org.
- Steps in Complying with Regul
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- 4-Amino-5-chloro-2-methoxybenzoic acid SDS. Fisher Scientific.
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A Researcher's Guide to the Safe Handling of 5-Bromo-4-chloro-2-methoxybenzoic acid
As a senior application scientist, my priority is to ensure that innovation in the lab is not overshadowed by preventable accidents. The following guide provides a detailed protocol for the safe handling of 5-Bromo-4-chloro-2-methoxybenzoic acid, a compound that, while valuable in research, requires meticulous attention to safety. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and practical understanding of the safety measures involved.
Understanding the Risks: Hazard Analysis
This compound is a substituted benzoic acid. While specific toxicological data for this compound is not extensively published, the available Safety Data Sheet (SDS) and data from structurally similar compounds indicate that it should be handled with care. The primary hazards are related to irritation of the skin and eyes, and potential respiratory tract irritation from airborne dust particles.[1][2][3]
Key Hazard Statements:
-
Causes skin irritation.[3]
Given these hazards, a comprehensive safety plan is essential. This plan encompasses engineering controls, appropriate Personal Protective Equipment (PPE), and detailed procedures for handling and disposal.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is even considered, the laboratory environment itself should be engineered to minimize exposure.
-
Fume Hood: All manipulations of this compound in its solid, powdered form should be conducted inside a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of fine dust particles that can cause respiratory irritation.[1][2][5] The fume hood's constant airflow will draw airborne particles away from the researcher's breathing zone.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the workspace.[6][7]
-
Eyewash Stations and Safety Showers: In case of accidental exposure, immediate access to an eyewash station and safety shower is non-negotiable.[4] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection is based on preventing the most likely routes of exposure: dermal (skin) and ocular (eye).
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles with Side Shields | Essential for protecting against dust particles and potential splashes that can cause serious eye irritation.[5][6][8] Standard eyeglasses are not a substitute. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against direct skin contact, which can cause irritation.[5][6][8] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[8] |
| Body | Laboratory Coat | Provides a barrier against spills and splashes, protecting personal clothing and skin.[5][6][8] It should be fully buttoned. |
| Respiratory | NIOSH/MSHA Approved Respirator (if necessary) | While working in a fume hood is the primary control, a respirator (such as a dust mask) may be required if dust generation is unavoidable or if working outside of a fume hood is absolutely necessary.[5][8] |
Step-by-Step Handling Protocol
This protocol outlines the key stages of working with this compound, from preparation to disposal.
1. Preparation:
-
Don PPE: Before entering the lab area where the chemical is stored, put on your lab coat, chemical safety goggles, and gloves.
-
Gather Equipment: Assemble all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.
-
Prepare Fume Hood: Turn on the fume hood light and ensure the sash is at the appropriate working height. Cover the work surface with absorbent paper.
2. Handling (Inside the Fume Hood):
-
Weighing: Carefully weigh the desired amount of this compound. Use a tared weigh boat or paper. Avoid creating dust clouds by handling the solid gently.[7][9]
-
Transfer and Dissolution: Use a spatula to transfer the solid to your reaction vessel. If dissolving, add the solvent slowly to the solid to minimize splashing.
3. Cleanup and Disposal:
-
Decontamination: After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.[7][9]
-
Waste Segregation: All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and absorbent paper, should be placed in a clearly labeled hazardous waste container.[7]
-
Disposal: Dispose of the hazardous waste according to your institution's and local regulations.[2][6][7] Do not pour any waste down the drain.[7]
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then goggles, and finally the lab coat. Wash your hands thoroughly with soap and water after removing all PPE.[5][7]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][9][10] Seek medical attention if irritation persists.[3][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][9] Seek immediate medical attention.[4][9]
-
Inhalation: Move the affected person to fresh air.[1][4][9] If they are not breathing, give artificial respiration. Seek medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting.[4][10] Give the person a glass of water.[9] Seek immediate medical attention.[4][10]
Storage and Incompatibilities
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9][11] Keep it away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][11]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring that their valuable contributions to science are not compromised by avoidable risks.
References
- This compound - Apollo Scientific.
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
- Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt - Benchchem.
- Personal protective equipment for handling 2-(4-Nitrophenyl)benzoic acid - Benchchem.
- 5-Bromo-2-methoxybenzoic acid - CymitQuimica.
- 2 - SAFETY D
- 5 - SAFETY D
- SDS of Benzoic Acid: Important Data and Inform
- 4 - SAFETY D
- 5-Bromo-2-chlorobenzoic Acid - SAFETY D
- Sigma D5417 - SAFETY D
- SAFETY D
- Safety D
- SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
